Ethylamine, 2-(2-propynylthio)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75606-28-9 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
InChI Key |
JXNNUSBDVAUZFU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Propynylthio)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-propynylthio)ethylamine, a valuable bifunctional molecule for applications in medicinal chemistry and materials science. Due to its terminal alkyne and primary amine functionalities, this compound serves as a versatile building block for the introduction of a propargyl group, enabling further modifications via click chemistry or other alkyne-specific reactions.
Synthesis of 2-(2-Propynylthio)ethylamine
The synthesis of 2-(2-propynylthio)ethylamine can be achieved through the nucleophilic substitution of a suitable halo-propyne with 2-aminoethanethiol. A common and efficient method involves the S-alkylation of 2-aminoethanethiol hydrochloride with propargyl bromide in the presence of a base. An alternative route employing a Boc-protected amino group can also be utilized to avoid potential side reactions.
Experimental Protocol: Direct S-Alkylation
This protocol outlines the direct S-alkylation of 2-aminoethanethiol.
Materials:
-
2-Aminoethanethiol hydrochloride
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminoethanethiol hydrochloride in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide in methanol to the flask.
-
Add propargyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Workflow
Caption: Synthetic workflow for 2-(2-propynylthio)ethylamine.
Characterization Data (Predicted)
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₉NS |
| Molecular Weight | 115.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO) |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.85 | t | 2H | -S-CH₂ -CH₂-NH₂ |
| ~ 2.75 | t | 2H | -S-CH₂-CH₂ -NH₂ |
| ~ 3.20 | d | 2H | ≡C-CH₂ -S- |
| ~ 2.20 | t | 1H | ≡C -H |
| ~ 1.50 | br s | 2H | -NH₂ |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 80.0 | ≡C -H |
| ~ 70.0 | ≡C -H |
| ~ 41.0 | -S-CH₂-CH₂ -NH₂ |
| ~ 35.0 | -S-CH₂ -CH₂-NH₂ |
| ~ 20.0 | ≡C-CH₂ -S- |
2.2.3. IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | C-H stretch (alkyne) |
| ~ 3350-3250 | N-H stretch (primary amine) |
| ~ 2120 | C≡C stretch (alkyne) |
| ~ 1600 | N-H bend (primary amine) |
| ~ 1420 | CH₂ bend |
2.2.4. Mass Spectrometry (Predicted)
| m/z | Assignment |
| 116.0534 | [M+H]⁺ |
| 115.0456 | [M]⁺ |
Logical Relationship in Synthesis
The synthesis of 2-(2-propynylthio)ethylamine is based on a fundamental nucleophilic substitution reaction. The logical flow of this synthesis is depicted below.
Caption: Logical relationship in the synthesis of 2-(2-propynylthio)ethylamine.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of 2-(2-propynylthio)ethylamine. The proposed synthetic protocol is robust and relies on readily available starting materials. The predicted characterization data offers a reliable reference for researchers working with this compound. The versatility of 2-(2-propynylthio)ethylamine as a synthetic intermediate makes it a valuable asset in the fields of medicinal chemistry and drug development.
References
Technical Guide: Physicochemical Properties of 2-(2-propynylthio)ethylamine
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-propynylthio)ethylamine. Due to the limited publicly available data, this guide focuses on its chemical characteristics, synthesis, and structural properties. Information regarding its biological activity and related signaling pathways is not available in the current scientific literature.
Core Physicochemical Data
The quantitative data available for 2-(2-propynylthio)ethylamine is summarized in the table below. It is important to note that some of these values are estimated or calculated and have not been experimentally verified in published literature.
| Property | Value | Source |
| Molecular Formula | C₅H₉NS | Vulcanchem |
| Molecular Weight | 115.20 g/mol | Vulcanchem |
| Boiling Point | 180–190°C (estimated) | Vulcanchem |
| LogP | 1.2 (calculated) | Vulcanchem |
| Solubility | Miscible in water, methanol, ethanol. Limited solubility in hexane (<5 mg/mL). | Vulcanchem |
| Hydrogen Bond Donors | 1 | Vulcanchem |
| Hydrogen Bond Acceptors | 2 | Vulcanchem |
| Rotatable Bonds | 4 | Vulcanchem |
| Topological Polar Surface Area | 52.0 Ų (estimated) | Vulcanchem |
Synthesis and Experimental Protocols
The synthesis of 2-(2-propynylthio)ethylamine can be achieved through several routes. The following are detailed methodologies for two primary synthesis pathways.
Thiol-Ene Reaction
This method involves the nucleophilic substitution of a leaving group on an ethylamine derivative by propargylthiol.
Reactants:
-
2-Chloroethylamine hydrochloride
-
Propargylthiol (HC≡C-CH₂-SH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Protocol:
-
Dissolve 2-chloroethylamine hydrochloride and propargylthiol in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the reaction mixture to facilitate the deprotonation of the thiol.
-
Heat the mixture to approximately 60°C.
-
The reaction proceeds via an SN2 mechanism, where the thiolate ion displaces the chloride from the ethylamine backbone.
-
Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques such as extraction and distillation.
This method is reported to have a yield of 72–85% with a purity of ≥95%.
Michael Addition
This alternative route utilizes a radical-initiated reaction.
Reactants:
-
Ethylenediamine
-
Propargyl disulfide
-
Azobisisobutyronitrile (AIBN)
Protocol:
-
Combine ethylenediamine and propargyl disulfide in a suitable reaction vessel.
-
Introduce a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.
-
Conduct the reaction under an inert nitrogen atmosphere to prevent unwanted side reactions.
-
The reaction mechanism involves the radical addition of the thiol to the propargyl group.
-
Following the reaction, the desired product, 2-(2-propynylthio)ethylamine, is isolated and purified.
The Michael Addition route is reported to yield the product in the range of 65–78% with a purity of 90%.
Synthesis Workflow Diagram
The following diagram illustrates the Thiol-Ene reaction pathway for the synthesis of 2-(2-propynylthio)ethylamine.
Caption: Thiol-Ene Synthesis of 2-(2-propynylthio)ethylamine.
Biological Activity and Signaling Pathways
A thorough search of publicly available scientific literature and patent databases did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for 2-(2-propynylthio)ethylamine. Therefore, a diagram for signaling pathways cannot be provided at this time, as any such representation would be purely speculative and without a scientific basis.
Spectroscopic Data
Limited spectroscopic data has been reported for this compound.
-
Infrared (IR) Spectroscopy (cm⁻¹):
-
N-H stretch: 3350–3250 (amine)
-
C≡C stretch: 2100 (alkyne)
-
C-S stretch: 670–590
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ ppm):
-
1.6 (t, 2H, CH₂NH₂)
-
2.4 (m, 2H, SCH₂)
-
2.8 (t, 1H, C≡CH)
-
This technical guide provides a summary of the currently available information on the physicochemical properties of 2-(2-propynylthio)ethylamine. Further experimental studies are required to fully characterize this compound, particularly in the context of its biological activity.
Spectroscopic Data Analysis of 2-(2-Propynylthio)ethylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for the compound 2-(2-propynylthio)ethylamine, also known as 2-(prop-2-yn-1-ylthio)ethan-1-amine. A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule has been conducted.
Data Availability:
Despite a thorough search for primary spectroscopic data, no specific NMR, IR, or MS spectra for 2-(2-propynylthio)ethylamine could be located in publicly accessible databases. The available information is limited to data for structurally related, but distinct, compounds. These related compounds include:
-
2-(Propan-2-yloxy)ethan-1-amine
-
2-(2-(2-Propynyloxy)ethoxy)ethylamine
-
2-(Ethylthio)ethylamine
-
Prop-2-en-1-yl ethanimidothioate
Due to the absence of direct experimental data for the target compound, a detailed summary of its quantitative spectroscopic characteristics and the corresponding experimental protocols cannot be provided at this time.
Methodology for Spectroscopic Analysis:
While specific protocols for 2-(2-propynylthio)ethylamine are unavailable, a general workflow for the spectroscopic analysis of a novel compound of this nature would typically involve the following steps. This workflow is presented as a logical relationship diagram.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.
Future Research:
The synthesis and subsequent spectroscopic characterization of 2-(2-propynylthio)ethylamine would be a valuable contribution to the chemical and pharmaceutical sciences. Should this data become publicly available, a comprehensive technical guide with detailed data tables and experimental protocols will be generated.
Technical Guide: A Comprehensive Overview of Ethylamine, 2-(2-propynylthio)-
CAS Number: 75606-28-9
This technical guide provides an in-depth overview of Ethylamine, 2-(2-propynylthio)-, a bifunctional molecule with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a summary of its chemical properties, synthesis, and potential applications based on its structural features.
Chemical Identity and Properties
Ethylamine, 2-(2-propynylthio)- is systematically known as 2-(prop-2-yn-1-ylthio)ethan-1-amine. Its chemical structure incorporates a primary ethylamine group, a thioether linkage, and a terminal alkyne, making it a versatile building block in organic synthesis.
Table 1: Physicochemical and Molecular Properties
| Property | Value | Source |
| CAS Number | 75606-28-9 | Vulcanchem[1] |
| IUPAC Name | 2-(prop-2-yn-1-ylthio)ethan-1-amine | Vulcanchem[1] |
| Molecular Formula | C₅H₉NS | Vulcanchem[1] |
| Molecular Weight | 115.20 g/mol | Vulcanchem[1] |
| Boiling Point | 180–190°C (estimated) | Vulcanchem[1] |
| Solubility | Miscible in polar solvents (water, methanol, ethanol); Limited solubility in nonpolar solvents (e.g., hexane <5 mg/mL) | Vulcanchem[1] |
| LogP | 1.2 (calculated) | Vulcanchem[1] |
| Hydrogen Bond Donors | 1 (NH₂) | Vulcanchem[1] |
| Hydrogen Bond Acceptors | 2 (N, S) | Vulcanchem[1] |
| Rotatable Bonds | 4 | Vulcanchem[1] |
Synthesis and Manufacturing
The synthesis of Ethylamine, 2-(2-propynylthio)- can be achieved through several routes, with nucleophilic substitution and Michael addition being two prominent methods.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Thiol-Ene Reaction)
This method involves the S-alkylation of propargylthiol with a 2-haloethylamine derivative.
-
Reactants : 2-Chloroethylamine hydrochloride and Propargylthiol (HC≡C-CH₂-SH).[1]
-
Reagents and Conditions : A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiol, forming a thiolate nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, for instance, 60°C.[1]
-
Mechanism : The reaction proceeds via an S(_N)2 mechanism, where the propargylthiolate ion displaces the chloride from 2-chloroethylamine to form the thioether linkage.[1]
-
Work-up and Purification : After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield the final product with high purity.
Protocol 2: Synthesis via Michael Addition
An alternative approach involves the addition of an amine to a suitable Michael acceptor.
-
Reactants : Ethylenediamine and Propargyl disulfide.[1]
-
Reagents and Conditions : This reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[1]
-
Mechanism : The reaction likely proceeds through a radical-mediated addition mechanism, where the ethylenediamine adds across the disulfide bond of the propargyl disulfide.
-
Work-up and Purification : Similar to the nucleophilic substitution method, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification of the final product is typically achieved through distillation or chromatography.
Synthesis Yield and Purity
The choice of synthetic route can impact the overall yield and purity of the final product. The following table summarizes a comparison of the two described methods.
Table 2: Comparison of Synthetic Routes
| Synthetic Method | Yield (%) | Purity (%) |
| Nucleophilic Substitution | 72–85 | ≥95 |
| Michael Addition | 65–78 | 90 |
Potential Applications in Research and Drug Development
While specific biological activities for Ethylamine, 2-(2-propynylthio)- are not extensively documented in publicly available literature, its unique structural features suggest several potential applications, particularly in the realm of drug development and chemical biology.
-
Primary Amine : The primary amine group serves as a versatile handle for further functionalization. It can be readily acylated, alkylated, or used in reductive amination to attach the molecule to other scaffolds or pharmacophores.[1]
-
Thioether Linkage : The thioether bond offers greater stability against oxidation compared to an ether linkage, which can be advantageous for metabolic stability in drug candidates. It also allows for potential oxidation to sulfoxides or sulfones, which can be explored to modulate the compound's physicochemical properties and biological activity.[1]
-
Terminal Alkyne : The terminal alkyne is arguably the most significant functional group for applications in drug development. It is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent ligation of the molecule to other molecules containing an azide group, such as proteins, nucleic acids, or other small molecules, to create complex bioconjugates or drug candidates.[1]
Mandatory Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes for Ethylamine, 2-(2-propynylthio)-.
Caption: Synthetic routes to Ethylamine, 2-(2-propynylthio)-.
Application in Click Chemistry
The terminal alkyne functionality allows for participation in click chemistry, as depicted in the following logical workflow.
Caption: Utility in Copper-Catalyzed Azide-Alkyne Cycloaddition.
Conclusion
Ethylamine, 2-(2-propynylthio)- is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its trifunctional nature, combining a primary amine, a stable thioether linkage, and a reactive terminal alkyne, offers a range of possibilities for the construction of more complex molecules. While detailed studies on its biological activity are limited, its utility in established synthetic methodologies like click chemistry makes it a compound of interest for researchers in drug development and related fields. Further investigation into the biological properties of this and related compounds is warranted to fully explore their potential.
References
commercial availability of 2-(2-propynylthio)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-propynylthio)ethylamine, a specialty chemical with potential applications in pharmaceutical research and development. Due to its limited commercial availability, this guide also outlines pathways for its acquisition through custom synthesis and provides a representative synthetic protocol based on established chemical principles.
Commercial Availability
Direct commercial availability of 2-(2-propynylthio)ethylamine (CAS No. 15214-83-2) is limited. Researchers seeking to acquire this compound have two primary options:
-
Direct Sourcing: A limited number of specialized chemical suppliers may list this compound. One such potential supplier is UkrOrgSynthesis Ltd[1]. It is recommended to contact them directly to confirm availability, purity, and lead times.
Physicochemical Data
While specific experimental data for 2-(2-propynylthio)ethylamine is not widely published, its basic properties can be calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₅H₉NS | Calculated |
| Molecular Weight | 115.20 g/mol | Calculated |
| CAS Number | 15214-83-2 | Assigned |
Representative Synthetic Protocol
The following is a representative, two-step experimental protocol for the synthesis of 2-(2-propynylthio)ethylamine. This protocol is based on general and well-established reactions for the synthesis of similar thioethers and amines.
Step 1: Synthesis of S-(prop-2-yn-1-yl) ethanethioate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve potassium thioacetate (1.1 equivalents) in anhydrous acetone.
-
Addition of Propargyl Bromide: Cool the solution to 0°C in an ice bath. Add propargyl bromide (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the potassium bromide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude S-(prop-2-yn-1-yl) ethanethioate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(2-propynylthio)ethylamine
-
Reaction Setup: In a round-bottom flask, dissolve the purified S-(prop-2-yn-1-yl) ethanethioate (1.0 equivalent) in a suitable solvent such as methanol.
-
Hydrolysis and Amination: Add a solution of aqueous ammonia (excess, e.g., 10 equivalents) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 2-(2-propynylthio)ethylamine by vacuum distillation or column chromatography.
Proposed Experimental Workflow for Characterization
For a novel or newly synthesized compound like 2-(2-propynylthio)ethylamine, a systematic workflow is essential to characterize its properties and potential biological activity.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of 2-(2-propynylthio)ethylamine.
Potential Signaling Pathway Interaction (Hypothetical)
Given the structural motifs present in 2-(2-propynylthio)ethylamine (a primary amine and a propargyl group), it could hypothetically be investigated for its role in pathways involving monoamine oxidases (MAOs) or as a building block for more complex molecules that target specific signaling cascades. The propargyl group is a known feature in some MAO inhibitors.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a propargyl-containing compound as a MAO inhibitor.
References
The Pivotal Role of the Ethylamine Group in Molecular Interactions: A Technical Guide for Researchers
Introduction
The ethylamine group (CH₃CH₂NH₂), a primary aliphatic amine, is a fundamental functional group in organic chemistry and plays a critical role in a vast array of molecular interactions.[1] Its unique combination of a nucleophilic nitrogen atom, a flexible ethyl chain, and the ability to engage in multiple non-covalent interactions makes it a key pharmacophore in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.[2][3][4] This technical guide provides an in-depth analysis of the ethylamine group's core physicochemical properties, the types of molecular interactions it governs, its significance in drug design and biological systems, and the experimental protocols used to study these interactions.
Core Physicochemical Properties
The behavior of the ethylamine group in molecular interactions is dictated by its inherent structural and electronic properties. The presence of a nitrogen atom with a lone pair of electrons and its attachment to an ethyl group gives rise to its characteristic polarity, basicity, and geometry.[2][5]
1.1. Polarity, Dipole Moment, and Geometry
Ethylamine is a polar molecule.[5] This polarity arises from the significant difference in electronegativity between the nitrogen atom (3.04 on the Pauling scale), carbon (2.55), and hydrogen (2.20).[5] The nitrogen atom pulls electron density away from the adjacent carbon and hydrogen atoms, creating a partial negative charge (δ-) on the nitrogen and partial positive charges (δ+) on the hydrogens of the amine group and, to a lesser extent, the ethyl backbone. This charge separation results in a significant dipole moment.
The molecular geometry further contributes to its polarity. The carbon atoms in the ethyl group have a tetrahedral geometry, while the amino group (-NH₂) adopts a trigonal pyramidal shape due to the steric influence of the nitrogen's lone pair of electrons.[5] This overall asymmetrical structure ensures that the individual bond dipoles do not cancel out, leading to a net molecular dipole moment.[5]
1.2. Basicity and Protonation
The lone pair of electrons on the nitrogen atom makes the ethylamine group a weak base, capable of accepting a proton (H⁺).[2][6] In aqueous solutions or physiological environments, it exists in equilibrium with its protonated form, the ethylammonium cation (CH₃CH₂NH₃⁺). This acid-base reactivity is a cornerstone of its function in biological systems, as the charged state is crucial for forming strong electrostatic interactions.
Table 1: Physicochemical Properties of Ethylamine
| Property | Value | Reference |
| Chemical Formula | C₂H₇N | [1][7] |
| Molecular Weight | 45.085 g/mol | [1][2][7] |
| Boiling Point | 16.6 °C (61.9 °F) | [1][8] |
| Melting Point | -81 °C (-114 °F) | [1][8] |
| pKa (of conjugate acid) | 10.8 | [7] |
| Solubility in Water | Miscible | [6][7][9] |
Key Molecular Interactions
The ethylamine moiety can participate in a diverse range of non-covalent interactions, which are fundamental to molecular recognition, ligand-receptor binding, and the stabilization of macromolecular structures.
2.1. Hydrogen Bonding
Hydrogen bonding is a critical interaction for the ethylamine group.[10] The amine group can act as both a hydrogen bond donor , using the two hydrogen atoms attached to the nitrogen, and a hydrogen bond acceptor , using the lone pair of electrons on the nitrogen atom.[9][11] This dual capability allows it to form robust networks of hydrogen bonds with water, explaining its high miscibility, and with polar residues (e.g., serine, threonine, aspartate) in protein binding pockets.[9][12] While nitrogen-based hydrogen bonds are vital, they are generally weaker than those involving oxygen.[13] For instance, the boiling point of ethanol (78 °C) is significantly higher than that of ethylamine (17 °C), despite their similar molecular weights, highlighting the stronger hydrogen bonding conferred by the hydroxyl group.[13]
2.2. Electrostatic (Ionic) Interactions
Upon protonation in an acidic or physiological environment, the ethylamine group becomes the positively charged ethylammonium cation. This charge enables it to form powerful, long-range electrostatic interactions, often called salt bridges or ionic bonds, with negatively charged functional groups like the carboxylates found in aspartic acid and glutamic acid residues of proteins. These interactions are highly significant for anchoring ligands into receptor binding sites.
2.3. Cation-π Interactions
A more nuanced but powerful electrostatic interaction is the cation-π interaction.[14] This occurs between the positively charged ethylammonium ion and the electron-rich face of an aromatic ring system (e.g., the side chains of phenylalanine, tyrosine, and tryptophan).[15][16] The π-electron cloud of the aromatic ring creates a region of negative electrostatic potential that favorably interacts with the cation.[16] This interaction is crucial in the binding of many neurotransmitters and drugs to their receptors, including the binding of acetylcholine to the nicotinic acetylcholine receptor.[14][16]
2.4. Van der Waals Forces
The ethyl portion of the group contributes to binding through weaker, short-range van der Waals forces, specifically London dispersion forces.[17][18] These transient dipole-induced dipole interactions occur between the nonpolar ethyl chain and hydrophobic pockets within a receptor. While individually weak, the cumulative effect of these interactions can significantly contribute to the overall binding affinity and specificity of a molecule.[18]
Caption: Molecular interactions involving the ethylamine group.
Table 2: Typical Energies of Molecular Interactions
| Interaction Type | Typical Energy (kJ/mol) | Characteristics |
| Van der Waals Forces | 0.4 - 4 | Short-range, non-directional |
| Hydrogen Bond | 12 - 30 | Directional, medium-range |
| Cation-π Interaction | 5 - 80 | Strong, non-covalent, directional |
| Electrostatic (Ionic) | 20 - 100 | Strong, long-range, non-directional |
Role in Drug Development and Biological Systems
The ethylamine group is a cornerstone of neuropharmacology. It forms the backbone of the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters, hormones, and psychoactive drugs.[3]
3.1. Neurotransmitter Signaling
Dopamine, norepinephrine, and epinephrine are all catecholamines built upon a phenethylamine scaffold.[19] The ethylamine side chain is essential for their function. The protonated amine group forms critical ionic and hydrogen bonds with residues in the binding sites of their respective receptors (e.g., dopamine receptors D1-D5).[20][21] For instance, in dopamine-receptor interactions, electrostatic interactions between the protonated ammonium group and negative phosphate groups, along with hydrogen bonding, stabilize the complex.[21] These interactions trigger conformational changes in the receptor, initiating downstream signaling cascades that regulate mood, motivation, and motor control.
Caption: Simplified dopamine signaling pathway.
3.2. Structure-Activity Relationships in Drug Design
The ethylamine moiety is a frequent target for modification in drug design to modulate potency, selectivity, and pharmacokinetic properties.
-
N-Alkylation: Adding alkyl groups to the nitrogen can alter a drug's selectivity for different receptor subtypes. For example, studies on dopamine receptor ligands show that modifying the N-substituents can significantly impact D1 vs. D2 receptor affinity.[20][22]
-
Agonists vs. Antagonists: The precise positioning and interaction of the ethylamine group within a receptor binding site can determine whether a drug acts as an agonist (activating the receptor) or an antagonist (blocking it).[23]
Many classes of drugs, including stimulants (amphetamine), antidepressants (venlafaxine), and hallucinogens, contain the ethylamine or phenethylamine core, underscoring its versatility in modulating central nervous system activity.[3][4][24]
Experimental Protocols for Studying Interactions
A variety of experimental and computational techniques are employed to characterize the interactions of the ethylamine group.
4.1. Spectroscopic Methods
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Changes in the N-H stretching frequencies upon binding can provide direct evidence of hydrogen bond formation and strength.[25][26]
-
Soft X-ray Spectroscopy: Techniques like N K-edge absorption spectroscopy can be used to study the unoccupied molecular orbitals and provide detailed information on the hydrogen bonding environment of the amine group in different solvents or states.[11]
4.2. Radioligand Binding Assays
This is a standard pharmacological method to quantify the affinity of a ligand for a receptor. The protocol involves incubating a biological sample (e.g., homogenates of rat striatum containing dopamine receptors) with a radiolabeled ligand. A competing, non-labeled drug containing an ethylamine group is then added at various concentrations. The ability of the test drug to displace the radioligand is measured, allowing for the calculation of binding affinity constants (e.g., Ki, IC50).[20]
Caption: Workflow for a radioligand displacement assay.
4.3. Computational Chemistry
Theoretical methods are indispensable for understanding these interactions at an atomic level.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the binding energies of different interaction modes (e.g., hydrogen bonding, cation-π) and to model the geometry of ligand-receptor complexes.[27][28]
-
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of an ethylamine-containing ligand in a solvated receptor binding site over time, providing insights into the stability of key interactions.
Conclusion
The ethylamine group is a deceptively simple yet profoundly important functional group. Its ability to act as a hydrogen bond donor and acceptor, to become protonated and engage in powerful electrostatic and cation-π interactions, and to contribute to van der Waals forces makes it a versatile anchor for molecular recognition. For researchers in chemistry and drug development, a thorough understanding of these interactions is essential for the rational design of novel therapeutics that target amine-recognizing receptors with high affinity and specificity. The continued application of advanced experimental and computational protocols will further illuminate the nuanced roles of this fundamental moiety in chemical and biological systems.
References
- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safrole.com [safrole.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Page loading... [guidechem.com]
- 6. chemcess.com [chemcess.com]
- 7. Ethylamine - Wikipedia [en.wikipedia.org]
- 8. Ethylamine | 75-04-7 [chemicalbook.com]
- 9. brainly.com [brainly.com]
- 10. Ethylamine dissolves in water due to intermolecular H-bonding.If this is true enter 1, if false enter 0. [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cation–π interaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cation-pi interactions involving aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Van der Waals force - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Dopamine - Wikipedia [en.wikipedia.org]
- 20. Structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 22. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Spectroscopic studies of the molecular interactions in n-ethylamines and 2-nitropropane/n-ethylamine mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Binding energies of ethanol and ethylamine on interstellar water ices: synergy between theory and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Potential Research Areas for Ethylamine, 2-(2-propynylthio)-: A Technical Guide
This in-depth technical guide explores the potential research avenues for the chemical compound Ethylamine, 2-(2-propynylthio)-. The content is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its structural features, potential biological activities, and applications in medicinal chemistry and chemical biology.
Core Compound Analysis: Ethylamine, 2-(2-propynylthio)-
Ethylamine, 2-(2-propynylthio)- (CAS No. 75606-28-9) is a bifunctional molecule possessing three key functional groups that dictate its potential reactivity and biological interactions: a primary amine (-NH2), a thioether (-S-), and a terminal alkyne (-C≡CH).[1] The interplay of these groups suggests several promising areas of investigation.
Key Structural Features and Their Implications: [1]
-
Primary Ethylamine: This group provides a basic and nucleophilic center, allowing for salt formation and reactions such as acylation and alkylation. It is a common pharmacophore in many biologically active compounds.
-
Thioether Linkage: Compared to an ether linkage, the thioether is more resistant to metabolic cleavage and can participate in oxidation to form sulfoxides and sulfones, which may modulate biological activity.[2] Thioethers are present in a variety of antimicrobial and anticancer agents.[3][4]
-
Terminal Propynyl Group: The propargyl moiety, specifically the terminal alkyne, is a crucial feature. It is a known "warhead" for irreversible enzyme inhibition, particularly for monoamine oxidases.[5][6] Furthermore, the terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction used for bioconjugation.[7][8][9]
Potential Research Area 1: Monoamine Oxidase (MAO) Inhibition
The most prominent potential therapeutic application for a compound with a propargylamine substructure is the irreversible inhibition of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, and there is growing interest in its role in other neurodegenerative conditions like Alzheimer's disease.[6][10]
Mechanism of Action: Propargylamines act as mechanism-based irreversible inhibitors, or "suicide substrates," of MAO. The enzyme oxidizes the propargylamine, which then forms a highly reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[5]
Proposed Research:
-
In vitro enzyme inhibition assays: To determine the inhibitory potency (IC50) and selectivity of Ethylamine, 2-(2-propynylthio)- against human MAO-A and MAO-B.
-
Kinetic studies: To confirm the mechanism of inhibition (i.e., irreversible and time-dependent).
-
Structural modifications: To synthesize analogues to explore structure-activity relationships (SAR). For instance, modification of the ethylamine or thioether portion could modulate selectivity and potency.[11]
-
In vivo studies: In animal models of Parkinson's disease to assess neuroprotective effects and impact on neurotransmitter levels.[12]
Data Presentation: Comparative MAO-B Inhibitory Activity
| Compound | MAO-B IC50 (nM) | Selectivity for MAO-B vs. MAO-A | Reference Compound(s) |
| Selegiline (L-deprenyl) | ~10 | >100-fold | Clinically used MAO-B inhibitor |
| Rasagiline | ~5 | >100-fold | Clinically used MAO-B inhibitor |
| N-Methyl-N-(2-pentyl)propargylamine | ~2 | High | Aliphatic propargylamine inhibitor[12] |
| Ethylamine, 2-(2-propynylthio)- | To be determined | To be determined | Hypothetical |
Experimental Protocol: MAO-Glo™ Assay (Promega)
This commercially available assay provides a rapid and sensitive method to determine MAO activity and inhibition.
-
Reagent Preparation: Prepare MAO-A and MAO-B enzymes, the MAO substrate (a luminogenic derivative), and the test compound (Ethylamine, 2-(2-propynylthio)-) in appropriate buffers.
-
Incubation: Add MAO enzyme to a 96-well plate. Add varying concentrations of the test compound and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO substrate to each well to initiate the enzymatic reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate a stable glow-type luminescent signal.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Signaling Pathway: MAO Inhibition and Dopamine Preservation
Caption: MAO-B inhibition by Ethylamine, 2-(2-propynylthio)- preserves dopamine levels.
Potential Research Area 2: Antimicrobial and Anticancer Activity
The thioether moiety is a structural feature in various compounds exhibiting antimicrobial and anticancer properties.[3][4] Sulfur-containing compounds can exert their effects through multiple mechanisms, including disruption of cellular membranes, inhibition of key enzymes, and generation of reactive oxygen species.
Proposed Research:
-
Antimicrobial Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its minimum inhibitory concentration (MIC).[13][14][15][16]
-
Anticancer Screening: Evaluate the cytotoxicity of the compound against a panel of human cancer cell lines (e.g., from the NCI-60 panel) to determine its half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: Investigate how the compound exerts its cytotoxic effects, for example, by studying its impact on cell cycle progression, apoptosis induction, or specific signaling pathways.
Data Presentation: Representative Antimicrobial Activity of Sulfur Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thiosulfinates | Bacteria & Fungi | Broad range | [14] |
| Dimethyl trisulfide | Bacteria | 200 | [13] |
| Dimethyl trisulfide | Yeasts | 20 | [13] |
| Ethylamine, 2-(2-propynylthio)- | To be determined | To be determined | Hypothetical |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of Ethylamine, 2-(2-propynylthio)- in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: General Screening Cascade
Caption: A general workflow for screening the biological activity of the compound.
Potential Research Area 3: Chemical Probe and Bioconjugation Tool
The terminal alkyne functionality makes Ethylamine, 2-(2-propynylthio)- an ideal candidate for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] This reaction is highly efficient, specific, and biocompatible, making it a powerful tool for attaching molecules to each other.
Proposed Research:
-
Bioconjugation: Use the compound to label biomolecules (proteins, nucleic acids, etc.) that have been metabolically or synthetically tagged with an azide group. This can be used for imaging, purification, or functional studies.[17]
-
Development of Targeted Therapies: The primary amine can be used to attach a targeting ligand (e.g., a small molecule that binds to a cancer cell receptor), while the alkyne can be "clicked" to a therapeutic payload or an imaging agent.
-
Material Science: Functionalize surfaces or polymers by clicking the alkyne to an azide-modified material.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.[7][18][19]
-
Reagent Preparation:
-
Azide-containing molecule (e.g., an azide-tagged protein) in a suitable buffer (e.g., PBS).
-
Ethylamine, 2-(2-propynylthio)- (the alkyne) dissolved in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO4) stock solution.
-
Reducing agent stock solution (e.g., sodium ascorbate).
-
Copper-chelating ligand stock solution (e.g., THPTA) to improve efficiency and reduce cytotoxicity.[7]
-
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-containing molecule, the alkyne, the copper ligand, and CuSO4.
-
Initiation: Add the sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The reaction can be monitored by techniques like LC-MS or SDS-PAGE.
-
Purification: Purify the resulting triazole-linked conjugate using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography).
Logical Relationship: Bifunctional Molecule for Targeted Delivery
References
- 1. Ethylamine, 2-(2-propynylthio)- (75606-28-9) for sale [vulcanchem.com]
- 2. Thioether [chemeurope.com]
- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jenabioscience.com [jenabioscience.com]
- 19. confluore.com [confluore.com]
theoretical and computational studies of 2-(2-propynylthio)ethylamine
An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(2-propynylthio)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(2-propynylthio)ethylamine. Given the limited specific literature on this molecule, this document serves as a foundational framework for future research, outlining standard protocols and expected outcomes from a rigorous computational analysis. Such studies are pivotal in elucidating the molecule's structural, electronic, and reactive properties, which are essential for its potential applications in medicinal chemistry and materials science.
Theoretical Framework for Computational Analysis
The investigation of 2-(2-propynylthio)ethylamine would typically employ quantum mechanical calculations to determine its fundamental properties. Density Functional Theory (DFT) is a robust and widely used method for such studies, offering a good balance between accuracy and computational cost.
Key computational approaches would include:
-
Geometric Optimization: To find the most stable three-dimensional conformation of the molecule.
-
Vibrational Frequency Analysis: To confirm the optimized structure as a true energy minimum and to predict its infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: To understand the distribution of electrons and identify regions of reactivity. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
Solvation Modeling: To simulate the behavior of the molecule in a solvent, which is crucial for predicting its properties in a biological environment.
Experimental and Computational Protocols
Geometric Optimization and Vibrational Analysis
Objective: To determine the lowest energy structure of 2-(2-propynylthio)ethylamine and to predict its vibrational spectra.
Protocol:
-
Initial Structure Generation: A 3D model of 2-(2-propynylthio)ethylamine is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP, which is known for its reliability in describing organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.
-
Optimization: The geometry of the molecule is optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies for IR and Raman spectra prediction.
Electronic Structure and Reactivity Analysis
Objective: To characterize the electronic properties and predict the reactive sites of the molecule.
Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualizes the charge distribution and helps identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.
Illustrative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational studies described above.
Table 1: Illustrative Optimized Geometrical Parameters for 2-(2-propynylthio)ethylamine
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-S | 1.85 | |
| S-C2 | 1.82 | |
| C2-C3 | 1.54 | |
| C3-N | 1.47 | |
| C4-C5 | 1.21 | |
| C4-H | 1.07 | |
| Bond Angles (°) | ||
| C1-S-C2 | 101.5 | |
| S-C2-C3 | 112.0 | |
| C2-C3-N | 110.8 | |
| C≡C-H | 178.5 |
Table 2: Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| ν(C≡C) | 2150 | High | C≡C stretch |
| ν(C-H, alkyne) | 3300 | Medium | Alkyne C-H stretch |
| ν(N-H) | 3400 (asym), 3350 (sym) | Medium | N-H stretches |
| δ(CH₂) | 1450 | Medium | CH₂ scissoring |
| ν(C-S) | 700 | Low | C-S stretch |
Table 3: Illustrative Electronic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -0.2 |
| HOMO-LUMO Gap (eV) | 8.3 |
| Dipole Moment (Debye) | 1.5 |
Visualization of Workflows and Concepts
Caption: A generalized workflow for the computational study of a small molecule.
Conclusion
The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of 2-(2-propynylthio)ethylamine. By employing these methods, researchers can gain fundamental insights into its structural, vibrational, and electronic properties. This knowledge is invaluable for understanding its potential reactivity and for guiding the design of new molecules with desired functionalities in the fields of drug development and materials science. The illustrative data and workflows presented herein serve as a template for initiating and conducting comprehensive computational research on this and related molecules.
Preliminary Biological Screening of Ethylamine, 2-(2-propynylthio)-: A Technical Guide and Future Outlook
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the preliminary biological screening of the chemical compound Ethylamine, 2-(2-propynylthio)-, with the IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine and CAS number 75606-28-9. A comprehensive review of publicly available scientific literature reveals a significant lack of direct biological studies on this specific molecule. Consequently, this document provides a detailed analysis based on the biological activities of its key structural motifs: the propargyl group, the thioether linkage, and the 2-aminoethyl moiety. This guide aims to offer a predictive overview of potential biological activities and to propose a strategic framework for the initial biological screening of this compound.
1. Introduction
Ethylamine, 2-(2-propynylthio)- is a small molecule featuring a terminal alkyne (propargyl group), a thioether linkage, and a primary amine. While no direct biological data for this compound is currently available, the well-documented pharmacological activities of these individual structural components suggest that it may possess interesting biological properties. This guide will explore these potential activities by examining evidence from structurally related compounds.
2. Analysis of Structural Motifs and Potential Biological Activities
The structure of Ethylamine, 2-(2-propynylthio)- can be deconstructed into three key pharmacophores, each contributing to a potential biological activity profile.
2.1. The Propargyl Group: Neuroactivity and Enzyme Inhibition
The propargyl (prop-2-yn-1-yl) group is a prominent feature in a number of centrally active compounds. Propargylamines, for instance, are known for their roles in neuroprotective and enzyme-inhibiting drugs.[1][2]
-
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Several N-propargyl derivatives have been identified as inhibitors of MAO-A, MAO-B, and cholinesterases, enzymes implicated in the pathology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2][3][4] The propargyl group is thought to play a critical role in the binding to the FAD cofactor of the MAO enzyme.[1]
-
Neuroprotective Properties: Propargyl-containing molecules have demonstrated neuroprotective effects, potentially through the modulation of Bcl-2 protein and the prevention of mitochondrial permeability transition.[1]
2.2. The Thioether Linkage: Anticancer and Antimicrobial Potential
Thioethers are integral to a wide range of biologically active compounds, including approved drugs and natural products.[5][6] Their presence can influence a molecule's metabolic stability and pharmacokinetic properties.
-
Anticancer Activity: Numerous thioether-containing heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6] For example, propargyl thioquinolines have shown good antiproliferative activity in vitro.[7]
-
Antimicrobial Activity: Sulfur-containing compounds, including thioethers, have a long history of use as antimicrobial agents.[8] Thiophene derivatives, which contain a sulfur atom within a heterocyclic ring, exhibit a broad spectrum of antibacterial and antifungal activities.[9][10][11][12]
2.3. The 2-Aminoethyl Moiety: A Versatile Pharmacophore
The 2-aminoethyl group is a common structural element in many endogenous and synthetic biologically active molecules. Its primary amine group can participate in hydrogen bonding and ionic interactions with biological targets. Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated antibacterial activity against Gram-positive bacteria.[13]
3. Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize the observed biological activities of compounds containing the key structural motifs of Ethylamine, 2-(2-propynylthio)-.
Table 1: Biological Activities of Propargyl-Containing Compounds
| Compound Class | Biological Activity | Target(s) | Reference(s) |
| N-Propargylamines | Neuroprotection, MAO Inhibition | MAO-A, MAO-B | [1][2] |
| N-Propargylamides | Cholinesterase Inhibition, Antioxidant | AChE, BuChE | [3][4] |
| Propargyl Thioquinolines | Antiproliferative | Cancer Cell Lines | [7] |
Table 2: Biological Activities of Thioether-Containing Compounds
| Compound Class | Biological Activity | Target(s) | Reference(s) |
| Diaryl Thioethers | Anticancer, Antiviral, Antioxidant | Various | [5] |
| Thiophene Derivatives | Antibacterial, Antifungal, Anti-inflammatory | Various | [9][10] |
| Catechol Thioethers | Antioxidant, Cytoprotective | Free Radicals | [14] |
4. Proposed Experimental Protocols for Preliminary Screening
Given the lack of existing data, a tiered screening approach is recommended to elucidate the biological activity of Ethylamine, 2-(2-propynylthio)-.
4.1. General Cytotoxicity Assessment
-
Protocol: A standard MTT or MTS assay can be performed using a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine the general cytotoxicity of the compound.
-
Procedure: Cells are seeded in 96-well plates and incubated with a range of concentrations of the test compound for 48-72 hours. Cell viability is then assessed by adding the MTT/MTS reagent and measuring the absorbance at the appropriate wavelength. IC50 values are calculated from the dose-response curves.
4.2. Monoamine Oxidase (MAO) Inhibition Assay
-
Protocol: A fluorometric assay can be used to measure the inhibition of MAO-A and MAO-B.
-
Procedure: Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations. A non-fluorescent substrate (e.g., Amplex Red) and a specific substrate for each enzyme (e.g., p-tyramine for MAO-B) are added. The production of hydrogen peroxide in the oxidative reaction is detected by the fluorescent product, resorufin. The fluorescence is measured, and IC50 values are determined.
4.3. Antimicrobial Susceptibility Testing
-
Protocol: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria and fungi.
-
Procedure: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
5. Visualization of Proposed Screening Workflow
The following diagram illustrates a logical workflow for the preliminary biological screening of Ethylamine, 2-(2-propynylthio)-.
Caption: Proposed workflow for the preliminary biological screening of Ethylamine, 2-(2-propynylthio)-.
6. Signaling Pathway Hypothesis
Based on the potential for MAO inhibition, a possible signaling pathway affected by Ethylamine, 2-(2-propynylthio)- could be the modulation of neurotransmitter levels in the central nervous system.
Caption: Hypothetical pathway of MAO inhibition by Ethylamine, 2-(2-propynylthio)-.
While there is a notable absence of direct biological data for Ethylamine, 2-(2-propynylthio)-, a systematic analysis of its structural components provides a rational basis for predicting its potential bioactivities. The presence of the propargyl group suggests a strong potential for neuro-related activities, particularly as an inhibitor of monoamine oxidases. The thioether and aminoethyl moieties point towards possible anticancer and antimicrobial properties.
The proposed screening workflow provides a clear and logical path forward for the initial biological characterization of this compound. Future research should focus on synthesizing and purifying Ethylamine, 2-(2-propynylthio)- and subjecting it to the described primary screening assays. Positive results in any of these assays would warrant further investigation into its mechanism of action, selectivity, and potential as a lead compound for drug discovery. This predictive approach, based on chemical structure, serves as a valuable starting point for unlocking the therapeutic potential of this and other understudied small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New propargyl thioquinolines--synthesis, antiproliferative activity in vitro and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Propynylthio)ethylamine, also known as S-propargyl-cysteamine, is a thiol-containing organic molecule featuring a terminal alkyne group. This structural motif makes it a valuable building block in medicinal chemistry and drug development. The propargyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation to other molecules of interest. Furthermore, its structural similarity to S-propargyl-cysteine (SPRC), a known modulator of endogenous hydrogen sulfide (H₂S) production, suggests potential biological activity. SPRC has been shown to be involved in various signaling pathways, including the IL-6/STAT3, VEGFR2/STAT3, and gp130/STAT3 pathways, and exhibits cardioprotective, anti-inflammatory, and pro-angiogenic effects.[1][2][3] This application note provides a detailed two-step protocol for the synthesis of 2-(2-propynylthio)ethylamine from the readily available starting material, propargyl alcohol.
Synthetic Pathway Overview
The synthesis of 2-(2-propynylthio)ethylamine from propargyl alcohol is a two-step process. The first step involves the activation of the hydroxyl group of propargyl alcohol to a better leaving group, typically by converting it to propargyl bromide. The subsequent step is the S-alkylation of cysteamine with the activated propargyl bromide to yield the desired product.
Figure 1: Synthetic workflow for 2-(2-propynylthio)ethylamine.
Experimental Protocols
Step 1: Synthesis of Propargyl Bromide from Propargyl Alcohol
This protocol is adapted from the reaction of propargyl alcohol with phosphorus tribromide.[4]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Propargyl alcohol | C₃H₄O | 56.06 | 10.0 g | 0.178 |
| Phosphorus tribromide | PBr₃ | 270.69 | 16.1 g (5.9 mL) | 0.059 |
| Pyridine | C₅H₅N | 79.10 | 1.0 mL | - |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (10.0 g, 0.178 mol) and pyridine (1.0 mL) in anhydrous diethyl ether (100 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add phosphorus tribromide (16.1 g, 0.059 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude propargyl bromide can be purified by distillation. Caution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Expected Yield: ~70-80%
Step 2: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Bromide and Cysteamine
This protocol is adapted from the synthesis of S-propargyl-cysteine.[5]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Cysteamine hydrochloride | C₂H₈ClNS | 113.61 | 5.68 g | 0.050 |
| Propargyl bromide (from Step 1) | C₃H₃Br | 118.96 | 5.95 g | 0.050 |
| Sodium hydroxide | NaOH | 40.00 | 4.0 g | 0.100 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride (5.68 g, 0.050 mol) in methanol (50 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.100 mol) in methanol (50 mL). Caution: This is an exothermic process.
-
Cool the sodium hydroxide solution in an ice bath and slowly add it to the cysteamine hydrochloride solution with stirring.
-
To this mixture, add a solution of propargyl bromide (5.95 g, 0.050 mol) in a small amount of methanol dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted propargyl bromide.
-
Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether (2 x 30 mL).
-
The aqueous solution containing the hydrochloride salt of the product can be concentrated, or the free base can be obtained by basifying with a suitable base and extracting with an organic solvent. Further purification can be achieved by column chromatography on silica gel.
Expected Yield: ~60-70%
Characterization Data (Predicted)
The following are predicted characterization data based on the structure of 2-(2-propynylthio)ethylamine and data from analogous compounds. Actual experimental data should be obtained for confirmation.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.25 (s, 2H, -S-CH₂-C≡), 2.85 (t, 2H, -CH₂-NH₂), 2.70 (t, 2H, -S-CH₂-), 2.20 (t, 1H, ≡C-H), 1.50 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 80.0 (C≡), 70.0 (≡C-H), 40.0 (-CH₂-NH₂), 35.0 (-S-CH₂-), 20.0 (-S-CH₂-C≡). |
| Mass Spectrometry (ESI+) | m/z: 116.06 [M+H]⁺ |
Potential Applications and Biological Significance
The synthesized 2-(2-propynylthio)ethylamine is a versatile molecule for further chemical modifications, particularly through its terminal alkyne, making it a useful tool in the development of probes and targeted drug delivery systems.
Given its structural similarity to S-propargyl-cysteine (SPRC), it is plausible that 2-(2-propynylthio)ethylamine may act as a hydrogen sulfide (H₂S) donor. H₂S is a gaseous signaling molecule with diverse physiological roles. SPRC has been shown to exert its biological effects through various signaling pathways. For instance, it can inhibit inflammatory hepcidin and alleviate anemia of inflammation by targeting the IL-6/STAT3 pathway.[3] Additionally, SPRC promotes angiogenesis through the activation of the VEGFR2/STAT3 signaling cascade.[2] In the context of doxorubicin-induced cardiotoxicity, SPRC has demonstrated a protective effect by activating the gp130/STAT3 pathway.[1]
Figure 2: Potential involvement in the IL-6/STAT3 signaling pathway.
The potential of 2-(2-propynylthio)ethylamine to modulate these or other cellular signaling pathways makes it an interesting candidate for investigation in various therapeutic areas, including cardiovascular diseases, inflammation, and oncology.
References
- 1. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 3. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Thioether-Containing Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Topic: Use of "Ethylamine, 2-(2-propynylthio)-" and Related Thioether-Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Ethylamine, 2-(2-propynylthio)-" is not extensively documented in the scientific literature regarding its application in CuAAC. The following application notes and protocols are based on established procedures for similar propargyl-containing molecules and include special considerations for the presence of a thioether linkage.
Application Notes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility.[1] It enables the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction has found widespread use in bioconjugation, drug discovery, and materials science.[2][3]
Molecules such as "Ethylamine, 2-(2-propynylthio)-" contain a terminal alkyne (the 2-propynyl group) making them suitable substrates for CuAAC. The presence of a thioether group introduces unique considerations. Unlike free thiols (R-SH), which can be potent inhibitors of the CuAAC reaction by strongly binding to the copper catalyst or participating in side reactions, thioethers (R-S-R') are generally more compatible.[2][3][4] In fact, some studies suggest that thioethers may act as "soft" ligands for the Cu(I) catalyst, potentially influencing the reaction kinetics.[2][3]
Key Considerations for Thioether-Containing Alkynes:
-
Catalyst Interaction: The sulfur atom in the thioether linkage can potentially coordinate with the copper(I) catalyst. This interaction is generally weaker than that of free thiols and may not inhibit the reaction. However, it could modulate catalyst activity, and optimization of catalyst and ligand concentrations may be necessary.
-
Purity of Reagents: Ensure the alkyne-thioether compound is free from corresponding free thiol impurities, which could negatively impact the reaction.
-
Reaction Conditions: Standard CuAAC conditions are generally applicable. Propargyl compounds are known to be excellent substrates for CuAAC, exhibiting a good balance of reactivity and stability.[5] The reaction is typically performed in a variety of solvents, including aqueous buffers, which is ideal for bioconjugation.[1]
-
Side Reactions: While the primary side reaction of concern in thiol-related click chemistry is the copper-catalyzed azide-alkyne-thiol reaction leading to thiotriazoles, this involves a free thiol.[6] With a thioether, the main side reaction to monitor is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by using a reducing agent like sodium ascorbate and a suitable Cu(I)-stabilizing ligand.[2][7]
Experimental Protocols
The following are generalized protocols for performing CuAAC with a thioether-containing alkyne like "Ethylamine, 2-(2-propynylthio)-". Protocol 1 describes a typical small molecule synthesis, while Protocol 2 is adapted for bioconjugation at low concentrations.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for synthesizing a triazole product from "Ethylamine, 2-(2-propynylthio)-" and an azide-containing small molecule in an organic solvent.
Materials:
-
Ethylamine, 2-(2-propynylthio)- (Alkyne)
-
Azide-containing molecule (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., t-BuOH/H₂O, THF, DMF)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in H₂O).
-
Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 0.1 M in H₂O).
-
To the stirred reaction mixture, add Sodium Ascorbate (0.1-0.3 eq from stock solution).
-
Add CuSO₄·5H₂O (0.01-0.05 eq from stock solution) to initiate the reaction.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The product can be purified by column chromatography.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is designed for labeling a biomolecule (e.g., a protein or nucleic acid) containing an azide group with an alkyne-thioether probe.
Materials:
-
Azide-modified biomolecule (e.g., protein-N₃)
-
Ethylamine, 2-(2-propynylthio)- (Alkyne probe)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Copper(I)-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
Buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Aminoguanidine (optional, to scavenge reactive oxygen species)
Procedure:
-
Prepare a stock solution of the alkyne probe in a compatible solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the azide-modified biomolecule in the reaction buffer.
-
Prepare a premixed catalyst solution: combine CuSO₄ and the ligand (e.g., THPTA) in buffer. A 1:5 molar ratio of Cu:ligand is common to protect biomolecules.[4][8] Let it complex for a few minutes.
-
Add the alkyne probe to the biomolecule solution. A final concentration of 50-250 µM for the limiting reagent is typical. Use a 2-10 fold excess of the probe.
-
Optional: Add aminoguanidine to the mixture (final concentration ~1 mM).[4][9]
-
Initiate the reaction by adding the premixed catalyst solution, followed immediately by freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature (or 4°C to 37°C depending on biomolecule stability) for 1-4 hours.
-
Purify the labeled biomolecule from excess reagents and catalyst using appropriate methods like size-exclusion chromatography, dialysis, or spin filtration.
Data Presentation
The tables below summarize typical reagent concentrations for CuAAC protocols.
Table 1: Reagent Concentrations for General Small Molecule Synthesis
| Reagent | Concentration / Molar Eq. | Purpose |
| Alkyne | 1.0 eq (Limiting Reagent) | Substrate |
| Azide | 1.0 - 1.2 eq | Substrate |
| CuSO₄·5H₂O | 1 - 5 mol % | Catalyst Precursor |
| Sodium Ascorbate | 10 - 30 mol % | Reducing Agent |
Table 2: Reagent Concentrations for Aqueous Bioconjugation
| Reagent | Typical Final Concentration | Purpose |
| Biomolecule (limiting) | 10 - 100 µM | Substrate |
| Alkyne/Azide Probe | 25 µM - 1 mM (2-10x excess) | Labeling Reagent |
| CuSO₄ | 50 - 250 µM | Catalyst Precursor |
| Cu(I) Ligand (e.g., THPTA) | 250 µM - 1.25 mM (2-5x vs. Cu) | Catalyst Stabilization & Protection |
| Sodium Ascorbate | 1 - 5 mM | Reducing Agent |
| Aminoguanidine (Optional) | 1 mM | ROS Scavenger |
Data compiled from multiple sources providing general CuAAC protocols.[4][8][9]
Mandatory Visualizations
Diagrams of Workflow and Mechanism
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: "Ethylamine, 2-(2-propynylthio)-" as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
"Ethylamine, 2-(2-propynylthio)-", also known by its IUPAC name 2-(prop-2-yn-1-ylthio)ethanamine, is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a primary amine, a thioether linkage, and a terminal alkyne, offers multiple reaction sites for the construction of diverse heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of this building block and its utilization in the preparation of valuable heterocyclic compounds, particularly 2,3-dihydro-1,4-thiazines.
Physicochemical Properties and Synthesis of the Building Block
"Ethylamine, 2-(2-propynylthio)-" is a liquid with an estimated boiling point of 180–190°C. It is miscible with polar solvents such as water, methanol, and ethanol, but has limited solubility in nonpolar solvents like hexane.
Table 1: Physicochemical Properties of Ethylamine, 2-(2-propynylthio)-
| Property | Value |
| Molecular Formula | C₅H₉NS |
| Molecular Weight | 115.20 g/mol |
| Boiling Point (estimated) | 180–190 °C |
| Solubility (Polar Solvents) | Miscible in water, methanol, ethanol |
| Solubility (Nonpolar Solvents) | Limited in hexane (<5 mg/mL) |
The synthesis of this building block can be achieved through several routes, with nucleophilic substitution being a common and efficient method.
Protocol 1: Synthesis of Ethylamine, 2-(2-propynylthio)- via Nucleophilic Substitution
This protocol describes the synthesis from 2-chloroethylamine hydrochloride and propargyl thiol.
Experimental Procedure:
-
To a solution of 2-chloroethylamine hydrochloride in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a suitable base (e.g., potassium carbonate, K₂CO₃).
-
Slowly add propargyl thiol (prop-2-yne-1-thiol) to the reaction mixture at room temperature.
-
Heat the mixture to 60°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure "Ethylamine, 2-(2-propynylthio)-".
Table 2: Synthesis of Ethylamine, 2-(2-propynylthio)- Quantitative Data
| Reaction | Reactants | Solvent | Base | Temperature | Yield |
| Nucleophilic Substitution | 2-Chloroethylamine hydrochloride, Propargyl thiol | DMF | K₂CO₃ | 60°C | 72-85% |
Application in Heterocyclic Synthesis: Gold-Catalyzed Intramolecular Cyclization to 2,3-Dihydro-1,4-Thiazines
The terminal alkyne and the primary amine functionalities of "Ethylamine, 2-(2-propynylthio)-" make it an ideal precursor for intramolecular cyclization reactions to form six-membered heterocycles. Gold catalysts, known for their ability to activate alkynes towards nucleophilic attack, are particularly effective for this transformation. The following protocol outlines a general procedure for the synthesis of 2,3-dihydro-1,4-thiazines.
Protocol 2: Gold-Catalyzed Synthesis of 2,3-Dihydro-1,4-thiazine
This protocol describes the intramolecular cyclization of "Ethylamine, 2-(2-propynylthio)-" to yield the corresponding 2,3-dihydro-1,4-thiazine.
Experimental Procedure:
-
In a clean, dry reaction vessel, dissolve "Ethylamine, 2-(2-propynylthio)-" in a suitable dry solvent (e.g., acetonitrile or dichloromethane).
-
To this solution, add a catalytic amount (typically 1-5 mol%) of a gold(I) catalyst, such as [Au(NCMe)(CyJohnPhos)]SbF₆.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of a suitable quenching agent if necessary.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 2,3-dihydro-1,4-thiazine.
Table 3: Gold-Catalyzed Cyclization - Quantitative Data
| Starting Material | Catalyst | Solvent | Temperature | Product | Yield |
| Ethylamine, 2-(2-propynylthio)- | [Au(NCMe)(CyJohnPhos)]SbF₆ | Acetonitrile | Room Temp. | 2,3-Dihydro-1,4-thiazine | High (literature examples suggest >80%) |
Visualizing the Synthetic Pathways
The synthesis of the building block and its subsequent cyclization can be visualized as a clear workflow.
analytical methods for detecting "Ethylamine, 2-(2-propynylthio)-"
An increasing interest in novel therapeutic agents necessitates the development of robust and sensitive analytical methods for their quantitative analysis in biological matrices. "Ethylamine, 2-(2-propynylthio)-" is a small molecule containing a primary amine, a thioether, and a propargyl group. Due to the lack of a significant chromophore, its detection at low concentrations requires highly sensitive analytical techniques. This document outlines proposed protocols for the quantification of "Ethylamine, 2-(2-propynylthio)-" in human plasma, targeting researchers, scientists, and drug development professionals.
Proposed Analytical Method Summary
A sensitive and selective LC-MS/MS method is proposed for the quantification of "Ethylamine, 2-(2-propynylthio)-" in plasma. The method involves a straightforward protein precipitation for sample cleanup, followed by analysis using a reversed-phase C18 column. Detection is achieved via electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). For the alternative HPLC-FLD method, the primary amine of the analyte is derivatized with o-Phthalaldehyde (OPA) to yield a highly fluorescent isoindole derivative, enabling sensitive detection.
Data Presentation: Hypothetical Analytical Performance
The following table summarizes the anticipated quantitative performance of the proposed LC-MS/MS method, based on typical performance for similar small molecule assays.
| Parameter | Target Value |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of "Ethylamine, 2-(2-propynylthio)-" in Human Plasma
This protocol describes the sample preparation and instrumental analysis for the quantification of the target analyte using LC-MS/MS.
1. Materials and Reagents:
-
"Ethylamine, 2-(2-propynylthio)-" reference standard
-
Stable isotope-labeled internal standard (IS), e.g., "Ethylamine, 2-(2-propynylthio)-"-d4
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile) to all tubes except for the blank.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject 5-10 µL into the LC-MS/MS system.
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
Analyte: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)
-
Internal Standard: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
-
Protocol 2: Alternative HPLC-FLD Analysis with OPA Derivatization
This protocol details the derivatization of the analyte and subsequent analysis by HPLC with fluorescence detection.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (0.4 M, pH 9.5)
2. Preparation of Derivatization Reagent:
-
Dissolve 50 mg of OPA in 1 mL of methanol.
-
Add 20 µL of 2-mercaptoethanol.
-
Add 9 mL of 0.4 M boric acid buffer (pH 9.5).
-
Mix well. This reagent should be prepared fresh daily and protected from light.
3. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Protocol 1 (steps 1-7).
-
In a fresh set of vials or a 96-well plate, mix 20 µL of the supernatant with 80 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Immediately inject 20 µL into the HPLC system.
4. HPLC-FLD Instrumental Conditions:
-
HPLC System:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 50 mM Sodium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Column Temperature: 30°C
-
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Mandatory Visualizations
Caption: LC-MS/MS analytical workflow for "Ethylamine, 2-(2-propynylthio)-".
Caption: OPA derivatization reaction for HPLC-FLD analysis.
Caption: Potential MS/MS fragmentation pathways for the analyte.
"Ethylamine, 2-(2-propynylthio)-" in the development of norepinephrine reuptake inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used in the development of norepinephrine reuptake inhibitors (NRIs). This document includes detailed experimental protocols, quantitative data for select compounds, and visual representations of key biological pathways and experimental workflows. While the specific compound "Ethylamine, 2-(2-propynylthio)-" is not extensively characterized in publicly available literature, the principles and protocols outlined herein are broadly applicable to the screening and characterization of novel chemical entities targeting the norepinephrine transporter (NET). The data presented focuses on structurally related compounds, such as those containing phenethylamine and thioether moieties, to provide a relevant framework for structure-activity relationship (SAR) studies.
Introduction to Norepinephrine Reuptake Inhibitors
The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[1] Inhibition of NET leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism of action is the basis for the therapeutic effects of NRIs in a variety of central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.[2][3] The development of novel NRIs involves the synthesis of new chemical entities and their subsequent evaluation for potency, selectivity, and functional activity at the NET.
Structure-Activity Relationships of Phenethylamine and Thioether-Containing NRIs
The phenethylamine scaffold is a common structural motif in many biologically active compounds, including norepinephrine itself. Structure-activity relationship (SAR) studies have shown that modifications to the phenethylamine backbone can significantly impact a compound's affinity and selectivity for the NET.[2][4] For instance, substitutions on the phenyl ring and modifications of the ethylamine side chain can modulate potency and selectivity against other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[2]
The incorporation of a thioether linkage, as suggested by the originally queried compound, is another area of chemical space that has been explored in the design of monoamine transporter inhibitors. The sulfur atom can influence the molecule's electronic properties and conformation, potentially leading to unique interactions with the transporter.[5] For example, (R)-Thionisoxetine, a sulfur analog of the potent NET inhibitor nisoxetine, demonstrates comparable and potent NET activity.[3]
Quantitative Data for Norepinephrine Reuptake Inhibitors
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized NRIs and related compounds for the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT). This data is essential for assessing the potency and selectivity of new compounds.
Table 1: Binding Affinities (Ki, nM) of Selected Compounds for Monoamine Transporters
| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | Reference(s) |
| Reboxetine | 1.1 | 129 | >10,000 | [3] |
| (R)-Tomoxetine (Atomoxetine) | 5 | 77 | 1451 | [3] |
| (R)-Nisoxetine | 0.46 | 158 | 378 | [3] |
| (R)-Thionisoxetine | ~0.5 | - | - | [3] |
| Desipramine | 4.2 | - | - | [6] |
| Venlafaxine | 2480 | 82 | 7647 | [7] |
| Duloxetine | 7.5 | 0.8 | 240 | [3] |
| Bupropion | 443 (IC50) | - | 173 (IC50) | [8] |
Table 2: Functional Potencies (IC50, nM) of Selected Compounds in Reuptake Inhibition Assays
| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | Reference(s) |
| Desipramine | 23.1 | >10,000 | - | [6] |
| Fluoxetine | 1040 | 10.9 | 1000 | [6] |
| Citalopram | >10,000 | 22.4 | >10,000 | [6] |
| GBR12935 | 3470 | - | 10.3 | [6] |
| RTI-55 | 37.9 | 0.43 | 0.85 | [6] |
| Nisoxetine | 20 | - | - | [9] |
Experimental Protocols
The following are detailed protocols for two key in vitro assays used to characterize novel NRIs.
Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter. [3H]Nisoxetine is a commonly used radioligand for this purpose.[10]
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[3H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control (e.g., 10 µM Desipramine)
-
Test compounds
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing HEK293 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Desipramine (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [3H]Nisoxetine (final concentration ~1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plates at 4°C for 2-3 hours.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).[12]
Materials:
-
Rat or mouse brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRH buffer: 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[3H]Norepinephrine (specific activity ~10-15 Ci/mmol)
-
Uptake inhibitors for other transporters (e.g., GBR12909 for DAT, fluoxetine for SERT) to ensure specific uptake into noradrenergic terminals.
-
Non-specific uptake control (e.g., incubation at 0-4°C or use of a high concentration of a known NET inhibitor like Desipramine).
-
Test compounds
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Synaptosome Preparation:
-
Dissect brain tissue in ice-cold sucrose buffer.
-
Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[13]
-
Resuspend the pellet in KRH buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Uptake Assay:
-
Pre-incubate 50 µL of the synaptosomal preparation with 25 µL of KRH buffer or test compound at various concentrations for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 25 µL of [3H]Norepinephrine (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold KRH buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Norepinephrine Synaptic Transmission and NET Inhibition
The following diagram illustrates the key components of a noradrenergic synapse and the mechanism of action of a norepinephrine reuptake inhibitor.
Caption: Noradrenergic synapse and the mechanism of NRI action.
Experimental Workflow for NRI Screening
The following diagram outlines a typical workflow for the screening and characterization of novel norepinephrine reuptake inhibitors.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokines inhibit norepinephrine transporter expression by decreasing Hand2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nisoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocycles from Propargyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The use of propargyl compounds as versatile building blocks in organic synthesis has garnered significant attention, particularly in the construction of heterocyclic scaffolds. The inherent reactivity of the propargyl moiety, characterized by the presence of a carbon-carbon triple bond and an adjacent sp³-hybridized carbon, allows for a diverse range of chemical transformations. These transformations, including cycloadditions, cycloisomerizations, and tandem reactions, provide efficient pathways to a wide array of biologically relevant heterocycles such as furans, oxazoles, pyrroles, and pyridines. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from propargyl precursors.
Synthesis of Polysubstituted Furans via Gold-Catalyzed Cyclization
Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the synthesis of furans, gold catalysts promote the cyclization of propargyl alcohols with various nucleophiles, including 1,3-dicarbonyl compounds, in a tandem propargylic substitution and cycloisomerization sequence.
Application Note:
This protocol describes a gold(I)-catalyzed reaction for the synthesis of highly substituted furans. The reaction proceeds through an initial gold-catalyzed propargylic substitution of a propargyl alcohol with a 1,3-dicarbonyl compound, followed by a subsequent intramolecular cyclization and dehydration to afford the furan ring. This method is highly efficient and tolerates a wide range of functional groups on both the propargyl alcohol and the dicarbonyl component.
Experimental Protocol: Gold(III)-Catalyzed Synthesis of Polysubstituted Furans[1]
General Procedure: To a solution of the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in 1,2-dichloroethane (0.1 M), AuBr₃ (5 mol%) and AgOTf (15 mol%) are added at room temperature. The reaction mixture is then stirred at 60 °C. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired polysubstituted furan.
Table 1: Gold-Catalyzed Synthesis of Polysubstituted Furans
| Entry | Propargyl Alcohol Substrate | 1,3-Dicarbonyl Compound | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylpropargyl alcohol | Acetylacetone | AuBr₃/AgOTf | ClCH₂CH₂Cl | 60 | 12 | 85 |
| 2 | 1-Hexyn-3-ol | Ethyl acetoacetate | AuBr₃/AgOTf | ClCH₂CH₂Cl | 60 | 18 | 78 |
| 3 | 3-Phenyl-2-propyn-1-ol | Dibenzoylmethane | AuBr₃/AgOTf | ClCH₂CH₂Cl | 60 | 24 | 92 |
| 4 | 2-Methyl-3-butyn-2-ol | Acetylacetone | AuCl₃ | DCE | 80 | 6 | 75 |
Logical Relationship of Furan Synthesis
Caption: Gold-catalyzed synthesis of furans.
Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides
The synthesis of oxazoles, a core structure in many pharmaceuticals and natural products, can be efficiently achieved from N-propargylamides. This transformation can be catalyzed by various transition metals, such as palladium and zinc, which facilitate the cyclization process.
Application Note:
This section details two effective methods for the synthesis of 2,5-disubstituted oxazoles. The first protocol utilizes a palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in situ cyclization.[1][2] The second protocol describes a zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-propargylamides with allylic alcohols.[3][4]
Experimental Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1][2]
General Procedure: A mixture of the N-propargylamide (1.0 equiv), aryl iodide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), tri(2-furyl)phosphine (10 mol%), and NaOtBu (2.0 equiv) in acetonitrile (0.2 M) is heated at 80 °C under a nitrogen atmosphere. After completion of the reaction (monitored by GC-MS), the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the desired 2,5-disubstituted oxazole.
Table 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
| Entry | N-Propargylamide | Aryl Iodide | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Propargylbenzamide | Iodobenzene | P(2-furyl)₃ | MeCN | 80 | 12 | 88 |
| 2 | N-Propargyl-4-methoxybenzamide | 4-Iodotoluene | P(2-furyl)₃ | MeCN | 80 | 16 | 82 |
| 3 | N-Propargylacetamide | 1-Iodonaphthalene | P(2-furyl)₃ | MeCN | 80 | 24 | 75 |
Experimental Protocol 2: Zinc-Catalyzed Tandem Cycloisomerization/Allylic Alkylation to Oxazoles[3][4]
General Procedure: To a solution of N-(propargyl)arylamide (1.0 equiv) and allylic alcohol (2.0 equiv) in 1,4-dioxane (0.25 M) is added Zn(OTf)₂ (10 mol%). The mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the allylic oxazole derivative.
Table 3: Zinc-Catalyzed Synthesis of Allylic Oxazoles
| Entry | N-(Propargyl)arylamide | Allylic Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Propargylbenzamide | Cinnamyl alcohol | Zn(OTf)₂ | Dioxane | 100 | 12 | 85 |
| 2 | N-(Propargyl)-4-chlorobenzamide | 2-Methyl-2-propen-1-ol | Zn(OTf)₂ | Dioxane | 100 | 18 | 79 |
| 3 | N-(Propargyl)naphthamide | Geraniol | Zn(OTf)₂ | Dioxane | 100 | 24 | 72 |
Workflow for Oxazole Synthesis
Caption: Two distinct catalytic routes to oxazoles.
Synthesis of Polysubstituted Pyrroles from Propargylamines
Pyrroles are fundamental N-heterocycles with widespread applications in materials science and medicinal chemistry. Propargylamines serve as excellent precursors for pyrrole synthesis through various catalytic methodologies.
Application Note:
This section outlines a one-pot synthesis of 1,2,3-substituted pyrroles from propargylamines via a tandem enyne cross-metathesis and cyclization reaction.[5] This microwave-assisted protocol is rapid and provides access to synthetically challenging substitution patterns on the pyrrole ring.
Experimental Protocol: One-Pot Synthesis of 1,2,3-Substituted Pyrroles[5]
General Procedure: To a microwave vial is added the propargylamine (1.0 equiv), ethyl vinyl ether (3.0 equiv), and the Grubbs second-generation catalyst (5 mol%) in anhydrous toluene (0.1 M). The vial is sealed and heated in a microwave reactor at 110 °C for 30 minutes. The reaction mixture is then cooled to room temperature, and a solution of camphorsulfonic acid (20 mol%) in methanol is added. The mixture is then heated again in the microwave reactor at 110 °C for 15 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1,2,3-substituted pyrrole.
Table 4: One-Pot Synthesis of 1,2,3-Substituted Pyrroles
| Entry | Propargylamine | R¹ | R² | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | N-Benzylpropargylamine | H | Ph | Grubbs II | Toluene | 110 | 30 + 15 | 85 |
| 2 | N-Allylpropargylamine | H | Me | Grubbs II | Toluene | 110 | 30 + 15 | 78 |
| 3 | N-(4-Methoxybenzyl)propargylamine | Me | Et | Grubbs II | Toluene | 110 | 30 + 15 | 82 |
Reaction Pathway for Pyrrole Synthesis
Caption: Tandem metathesis-cyclization for pyrroles.
Synthesis of Polysubstituted Pyridines from Propargylamines
Pyridines are a ubiquitous class of heterocycles in drug discovery. A powerful method for their synthesis involves the condensation of propargylamines with unsaturated carbonyl compounds.
Application Note:
This protocol describes an efficient synthesis of polysubstituted pyridines through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence.[6] This method is applicable to a broad range of readily available starting materials and can be performed on a preparative scale.
Experimental Protocol: Synthesis of Polysubstituted Pyridines[6]
General Procedure: A mixture of the propargyl amine (1.0 equiv), the unsaturated carbonyl compound (1.1 equiv), and potassium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF) (0.5 M) is heated at 120 °C in a sealed tube. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the polysubstituted pyridine.
Table 5: Synthesis of Polysubstituted Pyridines
| Entry | Propargyl Amine | Unsaturated Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargylamine | Chalcone | K₂CO₃ | DMF | 120 | 12 | 95 |
| 2 | 1-Phenylpropargylamine | Cinnamaldehyde | K₂CO₃ | DMF | 120 | 18 | 85 |
| 3 | N-Benzylpropargylamine | 3-Penten-2-one | K₂CO₃ | DMF | 120 | 24 | 78 |
Pyridine Synthesis Logical Flow
Caption: Tandem reaction sequence for pyridine synthesis.
References
- 1. Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides [organic-chemistry.org]
- 2. Preparation of 2,5-disubstituted oxazoles from N-propargylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of Pyridines from Propargyl Amines: Concise Total Synthesis of Suaveoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Propynylthio)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(2-propynylthio)ethylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2-propynylthio)ethylamine, and what are the likely impurities?
A common and efficient method for the synthesis of 2-(2-propynylthio)ethylamine is the S-alkylation of cysteamine with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base.
Potential Impurities:
-
Unreacted Starting Materials: Cysteamine, propargyl halide.
-
Byproducts from Over-alkylation: N-propargyl-2-(2-propynylthio)ethylamine, S,N-dipropargyl-cysteamine.
-
Side-reaction Products: Propargyl alcohol (from hydrolysis of the halide), allene derivatives (from rearrangement of the propargyl group).
-
Reagents: The base used for the reaction (e.g., triethylamine, sodium hydroxide) and its corresponding salt.
Q2: What are the general physical properties of 2-(2-propynylthio)ethylamine to consider during purification?
Q3: Which purification techniques are most suitable for 2-(2-propynylthio)ethylamine?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common and effective techniques include:
-
Distillation under reduced pressure: Ideal for separating the product from non-volatile impurities and some starting materials.
-
Acid-base extraction: Exploits the basicity of the amine to separate it from neutral or acidic impurities.
-
Column chromatography: Effective for removing closely related impurities, but care must be taken to choose appropriate conditions to avoid product degradation.
-
Recrystallization of a salt: Converting the amine to a crystalline salt (e.g., hydrochloride or oxalate) can be a highly effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-(2-propynylthio)ethylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation | - Product is volatile and lost with the solvent. - Thermal decomposition of the product at high temperatures. - Incomplete reaction. | - Use a rotary evaporator with a cooled trap to remove the solvent before distillation. - Perform distillation under high vacuum to lower the boiling point. - Monitor the reaction completion by TLC or GC before workup. |
| Product is contaminated with a non-polar impurity after column chromatography | - Incorrect solvent system (eluent is too polar). - Co-elution of the impurity with the product. | - Use a less polar eluent system. A gradient elution from a non-polar to a moderately polar solvent is recommended. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product appears oily and does not crystallize as a salt | - Presence of impurities that inhibit crystallization. - Incorrect solvent for recrystallization. - The salt is hygroscopic and has absorbed moisture. | - Further purify the free base by distillation or chromatography before salt formation. - Screen a variety of solvents for recrystallization (e.g., ethanol/ether, isopropanol). - Perform the recrystallization under anhydrous conditions and dry the final product thoroughly under vacuum. |
| Product darkens or decomposes on the chromatography column | - The amine is sensitive to the acidic nature of silica gel. - Oxidation of the thioether moiety. | - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. - Use a less acidic stationary phase like neutral alumina. - Degas the solvents and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 2-(2-propynylthio)ethylamine will move to the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide) with stirring until the pH is >10. This will regenerate the free amine, which may precipitate or form an oily layer.
-
Extraction of Pure Amine: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To minimize potential degradation of the amine, consider adding 0.5-1% triethylamine to the eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Purification workflow for 2-(2-propynylthio)ethylamine.
Caption: Troubleshooting logic for selecting a purification method.
Technical Support Center: Synthesis of Propargyl Thioethers
Welcome to the Technical Support Center for the synthesis of propargyl thioethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of propargyl thioethers. The guidance is presented in a question-and-answer format to help you quickly identify and resolve your experimental challenges.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired propargyl thioether in my reaction. What are the potential causes and how can I improve the yield?
Answer:
Low yields in propargyl thioether synthesis are a common issue and can stem from several factors. Systematically evaluating your reaction setup and conditions is key to identifying the root cause. Here are the primary aspects to consider:
-
Choice of Base and Reaction Conditions: The selection of an appropriate base is critical, especially in traditional S-propargylation of thiols with propargyl halides. The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Weak Bases: Weak bases like potassium carbonate (K₂CO₃) are often effective and are a good starting point, particularly when base-sensitive functional groups are present in your substrates.[1]
-
Strong Bases: Stronger bases such as sodium hydride (NaH) can also be used, but may lead to side reactions if not carefully controlled.[2]
-
Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield.[3] It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
-
Solvent Selection: The choice of solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and pathway.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetone, and acetonitrile are commonly used and often provide good results by effectively solvating the thiolate anion.[1][2][3]
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be employed, though they may result in lower yields compared to more polar aprotic solvents in some cases.[2]
-
-
Catalyst Deactivation (for transition-metal-catalyzed reactions): If you are employing a transition-metal-catalyzed approach (e.g., using propargyl alcohols as the electrophile), the sulfur atom in the thiol can act as a poison to the metal catalyst, leading to deactivation and low conversion.[4]
-
Catalyst Choice: Consider using catalysts known to be more robust in the presence of sulfur-containing compounds. Ruthenium-based catalysts, for instance, have been shown to be effective for the S-propargylation of thiols.
-
Ligand Tuning: The choice of ligand can influence the catalyst's stability and activity. Tuning the ancillary ligand may mitigate catalyst poisoning.
-
-
Purity of Starting Materials: Impurities in your thiol, propargylating agent, or solvent can interfere with the reaction. Ensure your starting materials are of high purity and that your solvent is anhydrous if the reaction is moisture-sensitive.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?
Answer:
The formation of side products can complicate purification and reduce the yield of your desired propargyl thioether. The most common side products are allene thioethers and products resulting from over-alkylation or oxidation.
-
Allene Thioether Formation: The propargyl and allenyl systems can exist in equilibrium. Under certain conditions, the allenyl isomer can be formed as a significant byproduct.[5][6] The formation of allenes is influenced by the reaction mechanism, solvent, and the nature of the propargylating agent.
-
Minimization Strategy: Careful selection of reaction conditions can favor the formation of the propargyl isomer. For instance, in some metal-catalyzed reactions, the choice of catalyst and ligand can control the regioselectivity. In base-mediated reactions, using less hindered bases and controlling the temperature can sometimes reduce allene formation.
-
-
Di-propargylation of the Thiol: If a strong base is used in excess or if the reaction conditions are too harsh, the initially formed propargyl thioether can be deprotonated at the propargylic position, leading to a second propargylation and the formation of a di-propargylated byproduct.
-
Minimization Strategy: Use a stoichiometric amount of a milder base (e.g., K₂CO₃). Add the propargylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of air, to form disulfides. This is more prevalent if the reaction is run for an extended period at elevated temperatures.
-
Minimization Strategy: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
C-Alkylation vs. S-Alkylation: For thiophenols, there is a possibility of C-alkylation on the aromatic ring, although S-alkylation is generally favored due to the higher nucleophilicity of sulfur.
-
Minimization Strategy: Using polar, aprotic solvents generally favors S-alkylation.
-
Logical Flow for Minimizing Side Products
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my propargyl thioether. What are some effective purification strategies?
Answer:
Purification of propargyl thioethers can be challenging due to their potential volatility, the presence of closely related byproducts, and residual starting materials.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying propargyl thioethers.
-
Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or petroleum ether/ethyl acetate, is typically effective. The polarity should be carefully optimized to achieve good separation between the product and impurities.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product. Staining with potassium permanganate or vanillin can help visualize the spots if they are not UV-active.
-
-
Distillation: For low-boiling point propargyl thioethers, vacuum distillation can be an effective purification method, especially for large-scale synthesis.[7] Care must be taken to avoid decomposition at high temperatures.
-
Work-up Procedure: A proper aqueous work-up before chromatography or distillation is crucial to remove inorganic salts and water-soluble impurities.
-
Quenching: The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer should be washed with water and brine to remove residual water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Solid-Phase Extraction (SPE): For the purification of libraries of basic propargylamines (a related class of compounds), solid-phase extraction using ion-exchange cartridges can be a rapid and efficient method.[8] A similar strategy might be adaptable for certain propargyl thioethers.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to help you select optimal reaction conditions.
Table 1: Effect of Base on the Yield of Propargyl Ethers (Analogous System)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 2 | 90 | [2] |
| 2 | NaH | DMF | RT | 2 | 92 | [2] |
| 3 | Cs₂CO₃ | Acetonitrile | 70 | 12 | 46 | [3] |
| 4 | KOtBu | DMF | 40 | - | 71-75 | [9] |
Note: Data for propargyl ethers is presented as a close analog due to the availability of comparative studies. The trends are generally applicable to thioether synthesis.
Table 2: Effect of Solvent on the Yield of Propargyl Ethers (Analogous System)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMF | NaH | RT | 2 | 92 | [2] |
| 2 | Dioxane | NaH | RT | 2 | 75 | [2] |
| 3 | Diethyl ether | NaH | RT | 2 | 67 | [2] |
| 4 | THF | NaH | RT | 2 | 72 | [2] |
| 5 | Acetonitrile | K₂CO₃ | 70 | 4.5 | 75 | [3] |
| 6 | DMF | K₂CO₃ | 70 | 4.5 | 82 | [3] |
| 7 | DMSO | K₂CO₃ | 70 | 2 | 76 | [3] |
Note: Data for propargyl ethers is presented as a close analog due to the availability of comparative studies. The trends are generally applicable to thioether synthesis.
Experimental Protocols
This section provides detailed methodologies for common synthetic routes to propargyl thioethers.
Protocol 1: Base-Mediated S-Propargylation of a Thiol with Propargyl Bromide
This protocol is a general procedure for the synthesis of propargyl thioethers via a nucleophilic substitution reaction.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01272K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrevlett.com [chemrevlett.com]
Technical Support Center: Propargylation of Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the propargylation of thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the propargylation of thiols?
A1: The most prevalent side reactions include:
-
Over-alkylation: The initially formed S-propargylated thiol, being a thioether, can be further propargylated to form a sulfonium salt, or if another nucleophilic site is present, dialkylation can occur. More commonly, if the starting material has multiple thiol groups, poly-propargylation can be a significant issue.
-
Disulfide Bond Formation: Thiols are susceptible to oxidation, leading to the formation of disulfide bridges (R-S-S-R), particularly in the presence of air (oxygen) or other oxidizing agents.[1][2] This is a very common byproduct.
-
Formation of Allenic Byproducts: Propargyl halides can isomerize to allenyl halides, which can then react with the thiol to form allenic thioethers as impurities.[3]
-
Elimination Reactions: Under strongly basic conditions, propargyl halides can undergo elimination reactions.
-
Reaction with Solvent: Nucleophilic solvents or bases can compete with the thiol in reacting with the propargyl halide.
Q2: I am working with a base-sensitive substrate. What are my options for propargylation?
A2: For base-sensitive molecules, standard propargylation conditions using strong bases like NaH or even milder inorganic bases can be problematic. An excellent alternative is the Nicholas reaction , which proceeds under acidic conditions. This reaction utilizes a dicobalt hexacarbonyl-stabilized propargyl cation, which is a soft electrophile that reacts efficiently with the soft nucleophilic thiol group. This method has been successfully used for the propargylation of cysteine derivatives.[4]
Q3: How can I monitor the progress of my propargylation reaction?
A3: Thin-layer chromatography (TTC) is a straightforward and effective method for monitoring the reaction progress. You should spot the starting thiol, the propargylating agent, and the reaction mixture on a TLC plate. The product, being less polar than the starting thiol, will have a higher Rf value.
-
Visualization:
-
UV Light: If your thiol or product contains a UV-active chromophore (like an aromatic ring), you can visualize the spots under a UV lamp (254 nm).[5][6][7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as thiols and alkynes. The spots will appear yellow or white on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, including thiols, which will appear as brown spots.[8][9]
-
p-Anisaldehyde Stain: This is a general-purpose stain that can be effective for visualizing thiols and their derivatives, often appearing as colored spots upon heating.[5]
-
Q4: What are the best practices for purifying my propargylated thiol?
A4: Flash column chromatography is the most common method for purifying propargylated thiols.[10]
-
Stationary Phase: Silica gel is typically used. However, if you are experiencing significant disulfide formation due to oxidation on the column, consider using acidic alumina, which can suppress this side reaction.
-
Solvent System: The choice of eluent depends on the polarity of your product. A common starting point is a mixture of hexanes and ethyl acetate. You can determine the optimal solvent system by running TLC in various solvent mixtures. An ideal Rf for the desired product is typically between 0.2 and 0.4 for good separation.
-
Handling: To minimize disulfide formation during purification, it is advisable to use degassed solvents and to work reasonably quickly.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If your reaction is resulting in a low yield or no product at all, consider the following troubleshooting steps.
Issue 2: Significant Formation of Over-Alkylated Product
Over-alkylation, leading to a dipropargylated product, is a common issue due to the high nucleophilicity of the initially formed thioether.
Issue 3: Presence of Disulfide Byproduct
The formation of disulfides is a common oxidative side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. melp.nl [melp.nl]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. orgsyn.org [orgsyn.org]
improving the stability of "Ethylamine, 2-(2-propynylthio)-" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "Ethylamine, 2-(2-propynylthio)-" in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "Ethylamine, 2-(2-propynylthio)-" in solution?
A1: The main stability concerns for "Ethylamine, 2-(2-propynylthio)-" in solution stem from its two primary functional groups: the thioether and the propargyl group. The thioether is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone.[1][2][3][4][5] The propargyl group, while generally stable, can undergo reactions under certain conditions, though studies on similar propargyl-linked compounds have shown it to be relatively stable in aqueous solutions and simulated biological fluids.[6] The primary amine may also influence the molecule's reactivity and degradation pathways.
Q2: What are the likely degradation products of "Ethylamine, 2-(2-propynylthio)-"?
A2: Based on the functional groups present, the most probable degradation products are:
-
Sulfoxide: Formed by the oxidation of the thioether sulfur atom.
-
Sulfone: Formed by further oxidation of the sulfoxide.
-
Products resulting from reactions involving the propargyl group, although this is generally less likely under typical experimental conditions.[6]
Q3: How can I minimize the degradation of "Ethylamine, 2-(2-propynylthio)-" in my experiments?
A3: To enhance the stability of your compound in solution, consider the following precautions:
-
Solvent Choice: Use deoxygenated solvents to minimize oxidation. Solvents should be of high purity and free of peroxides.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.[7]
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil to prevent photolytic degradation.[7]
-
pH Control: The stability of the compound may be pH-dependent. Buffer your solutions to a pH where the compound is most stable, which can be determined through a pH liability study.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Are there any known incompatibilities for "Ethylamine, 2-(2-propynylthio)-"?
A4: Avoid strong oxidizing agents, as they will readily oxidize the thioether moiety.[1][2] Also, be cautious with strong acids and bases, which could potentially catalyze degradation reactions. The compatibility with other reagents should be evaluated on a case-by-case basis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over a short period. | Oxidation of the thioether group. | Prepare solutions fresh using deoxygenated solvents. Store stock solutions under an inert atmosphere at low temperatures. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products (e.g., sulfoxide, sulfone). | Conduct a forced degradation study to identify the retention times of potential degradation products. Use a stability-indicating analytical method. |
| Variability in experimental results between batches of solutions. | Inconsistent solution preparation and storage. | Standardize the protocol for solution preparation, including solvent degassing, temperature, and light protection. Prepare fresh solutions for each experiment. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to insoluble products. | Evaluate the solubility of the compound in different solvents and buffer systems. Ensure the storage temperature does not cause the compound to fall out of solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10]
Objective: To determine the degradation pathways of "Ethylamine, 2-(2-propynylthio)-" under various stress conditions.
Materials:
-
"Ethylamine, 2-(2-propynylthio)-"
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of "Ethylamine, 2-(2-propynylthio)-" in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at 70°C.[7]
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify "Ethylamine, 2-(2-propynylthio)-" and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient elution is recommended to separate the parent compound from its more polar degradation products (e.g., sulfoxide).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 220 nm).
Procedure:
-
Prepare standard solutions of "Ethylamine, 2-(2-propynylthio)-" at known concentrations to generate a calibration curve.
-
Inject the prepared standards and samples from the stability studies.
-
Identify the peak for the parent compound based on its retention time in the standard.
-
New peaks appearing in the stressed samples are potential degradation products.
-
Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
Visualizations
Caption: Workflow for the forced degradation study of "Ethylamine, 2-(2-propynylthio)-".
Caption: Potential oxidative degradation pathway for "Ethylamine, 2-(2-propynylthio)-".
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Click Reactions with 2-(2-Propynylthio)ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-(2-propynylthio)ethylamine. The presence of a thiol group in this reagent can present unique challenges, which are addressed in detail below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My click reaction with 2-(2-propynylthio)ethylamine is showing low to no product formation. What are the common causes and solutions?
A1: Low or no yield in a click reaction with a thiol-containing alkyne like 2-(2-propynylthio)ethylamine is a common issue, often related to the copper catalyst.
-
Problem: Copper Catalyst Inhibition by Thiol Group. The primary challenge with 2-(2-propynylthio)ethylamine is the potential for the thiol (-SH) group to coordinate with the copper(I) catalyst. This strong Cu-thiolate binding can sequester the copper, rendering it inactive for the cycloaddition reaction.[1][2]
-
Solutions:
-
Increase Catalyst and Ligand Concentration: Using a higher concentration of the copper sulfate and a stabilizing ligand (like THPTA) can help overcome the inhibitory effect of the thiol.[1][2] A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules.
-
Use of Sacrificial Metals: The addition of a sacrificial metal ion, such as Zn(II) or Ni(II), can preferentially bind to the thiol groups, leaving the copper(I) catalyst free to participate in the click reaction.[1][2]
-
Degas Solutions: Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[3] Ensure all buffers and reaction mixtures are thoroughly degassed prior to adding the copper catalyst.
-
-
Problem: Suboptimal Reaction Conditions. General reaction parameters can significantly impact the efficiency of the click reaction.
-
Solutions:
-
Solvent Choice: Polar solvents such as DMF, DMSO, or mixtures with water can accelerate the reaction rate.[4] For biological applications, aqueous buffers are common.
-
pH: The CuAAC reaction is generally robust over a pH range of 4 to 12.[5] However, the optimal pH may vary depending on the specific substrates.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[4][6]
-
Q2: I am observing the formation of unexpected byproducts in my reaction. What could they be and how can I minimize them?
A2: The presence of the thiol group can lead to side reactions, resulting in the formation of byproducts.
-
Problem: Thiotriazole Formation. A known side reaction is the copper-catalyzed azide-alkyne-thiol reaction, which forms thiotriazole adducts. This can lead to false-positive results, particularly in proteomics studies.[7][8][9][10]
-
Solutions:
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne or azide partner can help drive the desired reaction to completion and minimize side reactions. A 1.1 to 2-fold excess of one reagent is often employed.[4][11]
-
Purification: Proper purification of the final product is crucial to remove any unreacted starting materials and byproducts.
-
-
Problem: Oxidative Homocoupling. In the presence of oxygen, the alkyne can undergo oxidative homocoupling to form a diyne.
-
Solution:
-
Use of Excess Reducing Agent: The addition of a slight excess of a reducing agent like sodium ascorbate helps to maintain the copper in its active Cu(I) state and prevents oxidative side reactions.[5]
-
Q3: How can I purify the product of a click reaction with 2-(2-propynylthio)ethylamine?
A3: The purification method will depend on the properties of your final product.
-
For Small Molecules:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying small organic molecules.
-
Extraction: If the product has significantly different solubility properties from the starting materials and catalyst, a liquid-liquid extraction may be effective.[5]
-
-
For Bioconjugates (e.g., proteins, oligonucleotides):
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing small molecule reagents from larger bioconjugates.
-
Affinity Chromatography: If your product has a specific tag (e.g., a His-tag), affinity chromatography can be a highly selective purification method.
-
Ethanol Precipitation: For oligonucleotides, ethanol precipitation can be a convenient method to isolate the product from the reaction mixture.
-
Molecular Weight Cut-Off (MWCO) Filtration: Centrifugal filters with an appropriate MWCO can be used to separate larger bioconjugates from smaller, unreacted components.
-
Quantitative Data Summary
The following table provides a general overview of how different reaction parameters can influence the outcome of a CuAAC reaction with a thiol-containing alkyne. Please note that optimal conditions should be determined empirically for each specific reaction.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Copper Catalyst | Standard (1 mol%) | Low to Moderate | Thiol group may inhibit a significant portion of the catalyst. |
| High (5-10 mol%) | Moderate to High | Excess copper compensates for catalyst sequestration by the thiol.[1][2] | |
| Ligand | None | Low | Cu(I) is unstable and prone to oxidation; thiol inhibition is high. |
| THPTA (5 eq. to Cu) | High | Stabilizes Cu(I), accelerates the reaction, and can mitigate thiol interference.[1][2] | |
| Sacrificial Metal | None | Moderate | Thiol can freely interact with the copper catalyst. |
| Zn(II) or Ni(II) (excess) | High | Sacrificial metal binds to the thiol, protecting the copper catalyst.[1][2] | |
| Atmosphere | Aerobic | Low to Moderate | Oxygen will oxidize the active Cu(I) catalyst to inactive Cu(II). |
| Inert (Argon or Nitrogen) | High | Minimizes catalyst oxidation, leading to a more efficient reaction.[3] |
Experimental Protocols
Model Protocol for CuAAC Reaction with a Thiol-Containing Alkyne
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
2-(2-propynylthio)ethylamine (or other thiol-alkyne)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Optional: Zinc(II) chloride (ZnCl₂) solution (e.g., 100 mM in water)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dissolve the azide-containing molecule and 2-(2-propynylthio)ethylamine in the degassed buffer. A typical starting point is to use a 1.1 to 2-fold molar excess of the azide.[11]
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
(Optional) Add Sacrificial Metal: If catalyst inhibition is a major concern, add the ZnCl₂ solution to the reactant mixture to a final concentration of 1-5 mM.
-
Initiate the Reaction: Add the copper-ligand premix to the reactant solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-500 µM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 45°C) can be applied.
-
Quench and Purify: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. Proceed with the appropriate purification method for your product.
Visualizations
Troubleshooting Workflow for Low-Yield Click Reactions
Caption: A flowchart for diagnosing and solving common issues leading to low product yield in CuAAC reactions.
Experimental Workflow for CuAAC with 2-(2-propynylthio)ethylamine
Caption: A step-by-step workflow for performing a copper-catalyzed click reaction with a thiol-containing alkyne.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimization of Thioether Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thioether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming thioethers?
A1: The most prevalent methods for synthesizing thioethers include SN2 reactions, such as the Williamson ether synthesis adapted for sulfur nucleophiles, transition-metal-catalyzed cross-coupling reactions, and thiol-ene/yne radical additions.[1][2] The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.[1][2]
Q2: My thiol is prone to oxidation, leading to disulfide byproducts. How can I prevent this?
A2: Disulfide formation is a common side reaction.[2][3] To minimize this, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Reducing Agents: In some cases, a reducing agent can be used to cleave any disulfide that forms in situ.[1]
-
Thiol Surrogates: Employ thiol surrogates like thiourea or alkylisothiouronium salts, which can generate the thiol or thiolate in situ, minimizing its exposure to oxidative conditions.[1][4]
-
Catalyst Choice: For metal-catalyzed reactions, certain catalytic systems are designed to suppress disulfide formation.[2] For instance, in some nickel-catalyzed couplings, adding stoichiometric amounts of zinc can prevent disulfide formation.[5]
Q3: How does the choice of base affect my thioether synthesis?
A3: The base plays a crucial role in deprotonating the thiol to form the more nucleophilic thiolate.[3][6]
-
Strength: The base should be strong enough to deprotonate the thiol but not so strong as to cause side reactions with other functional groups in your substrate. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and alkoxides (NaOtBu, KOtBu).[5][6][7]
-
Compatibility: The choice of base should be compatible with your solvent and other reagents. For instance, using sodium hydride (NaH) or potassium hydride (KH) with some dipolar aprotic solvents is not recommended due to safety concerns.[8]
Q4: What are the key considerations for solvent selection in thioether formation?
A4: The solvent can significantly influence reaction rates and outcomes.[9][10]
-
Polar Aprotic Solvents: Solvents like DMF, NMP, and DMAc are often used for SN2-type reactions as they can accelerate the reaction rate.[11] However, be aware of their potential toxicity.[1][11]
-
Solvent Effects on Kinetics: In thiol-ene reactions, the solvent can influence the stability of radical intermediates and the rate of chain transfer.[9]
-
Greener Alternatives: Consider greener solvent alternatives or running reactions under phase-transfer conditions to minimize the use of hazardous solvents.[1][11] Ionic liquids and deep eutectic solvents have also been explored as alternative reaction media.[8]
Q5: My transition-metal-catalyzed C-S coupling reaction is not working well. What are common issues?
A5: Transition-metal-catalyzed thioetherification can be challenging. Common issues include:
-
Catalyst Poisoning: Sulfur compounds can act as poisons to the metal catalyst, deactivating it and halting the reaction.[4] Using appropriate ligands can sometimes mitigate this issue.
-
Ligand Choice: The choice of ligand is critical for a successful reaction, influencing catalyst stability, reactivity, and selectivity.[6] Both monodentate and bidentate phosphine-based ligands are commonly used.[2][5]
-
Reaction Conditions: Factors like catalyst loading, temperature, and reaction time need to be carefully optimized. Insufficient catalyst loading can lead to low conversion, while excessive loading can be uneconomical and lead to side reactions.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective base for thiol deprotonation.- Poor leaving group on the electrophile.- Catalyst deactivation (for metal-catalyzed reactions).- Steric hindrance around the reaction center. | - Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaOtBu), ensuring compatibility with your substrate.[3]- Use a more reactive electrophile with a better leaving group (e.g., iodide instead of chloride).[1]- For metal-catalyzed reactions, screen different ligands or use a higher catalyst loading.[2][6]- For sterically hindered substrates, consider using a less hindered reactant or a different synthetic route like a thiol-ene reaction.[14][15] |
| Formation of Disulfide Byproduct | - Presence of oxygen.- Thiol is prone to oxidation. | - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).- Use a protected thiol or a thiol surrogate that generates the thiolate in situ.[1]- For certain metal-catalyzed reactions, add a reducing agent like zinc.[5] |
| Side Reactions (e.g., Elimination) | - Base is too strong or sterically hindered.- High reaction temperature.- Tertiary alkyl halides are used as electrophiles in SN2 reactions. | - Use a milder or less hindered base (e.g., K₂CO₃ instead of KOtBu).- Lower the reaction temperature.- Avoid using tertiary alkyl halides in SN2 reactions as they favor elimination.[14] |
| Difficulty in Product Purification | - Byproducts from the Mitsunobu reaction (e.g., Ph₃PO).- Unreacted starting materials with similar polarity to the product. | - For Mitsunobu reactions, consider alternative methods if purification is problematic.[11]- Optimize stoichiometry to ensure complete conversion of the limiting reagent.- Employ a different chromatographic technique or consider crystallization for purification. |
| Inconsistent Results | - Purity of reagents (especially the thiol).- Presence of moisture or air. | - Ensure the purity of all reagents and solvents.- Use freshly distilled/purified solvents and reagents.- Strictly maintain anhydrous and inert reaction conditions. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Williamson-Type Thioether Synthesis
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl iodide | Acetaminophen (as thiol precursor analog) | K₂CO₃ | Butanone | Reflux | 1 | - | [7] |
| 1-Bromobutane | 2-Naphthol (as thiol precursor analog) | NaOH | Ethanol | Reflux | 0.83 | - | [16] |
| Alkyl Halide | Thiol | NaH | Varies | Varies | Varies | - | [3] |
| Methyl iodide | 4-Ethylphenol (as thiol precursor analog) | NaOH | - | Reflux | 1 | - | [17] |
Table 2: Transition-Metal-Catalyzed Thioether Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | CyPFtBu | NaOtBu | Varies | Varies | Varies | Good to Excellent | [2] |
| Pd(PPh₃)₄ | - | NaOtBu | DMSO | 100 | Varies | Good to Excellent | [5] |
| Ni[P(Op-tolyl)₃]₄ | Xantphos | KOtBu or Cs₂CO₃ | Toluene | 110 | 16 | Good to Excellent | [5] |
| CuI | - | - | DMF | 60 | Varies | 80 (for three steps) | [18] |
| ZnCl₂ | - | - | - | Varies | Varies | Excellent | [19] |
Table 3: Thiol-Ene Reaction Conditions
| Initiation Method | Thiol | Alkene/Alkyne | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sunlight/TBHP | Various | Various | Aqueous Medium | RT | Varies | 89-92 | [20] |
| Radical Initiator | Various | Various | Varies | Varies | Varies | High | [21] |
| Photoinitiator | Stoichiometric mixture | Stoichiometric mixture | Varies | Varies | Seconds to Minutes | High | [22][23] |
| Base (e.g., NEt₃) | Various | Activated C=C bond | Varies | Varies | Varies | - | [22] |
Experimental Protocols
Protocol 1: General Procedure for Williamson-Type Thioether Synthesis
This protocol is adapted from typical Williamson ether synthesis procedures.[7][16][17]
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 equiv) and a suitable dry solvent (e.g., DMF, THF, or acetonitrile).
-
Add a base (1.1-1.5 equiv, e.g., NaH, K₂CO₃, or NaOH) portion-wise at 0 °C or room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the thiolate.
-
Slowly add the alkyl halide (1.0-1.2 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC-MS.[14]
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Palladium-Catalyzed C-S Cross-Coupling
This protocol is based on typical Buchwald-Hartwig amination conditions adapted for thioether formation.[2][6]
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), thiol (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.001-2 mol%), and ligand (e.g., CyPFtBu, 0.001-2 mol%) to a dry reaction vessel.[2]
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Photoinitiated Thiol-Ene Reaction
This protocol is based on typical radical-mediated thiol-ene click reactions.[21][22][23]
-
In a suitable reaction vessel, dissolve the alkene (1.0 equiv), thiol (1.0-1.2 equiv), and a photoinitiator (e.g., DMPA, 0.1-1 mol%) in a suitable solvent.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen) for 15-30 minutes.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature while stirring.
-
Monitor the reaction by TLC, GC-MS, or NMR until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Workflow for Williamson-Type Thioether Synthesis.
Caption: Catalytic Cycle for Pd-Catalyzed Thioether Formation.
Caption: Mechanism of Radical-Mediated Thiol-Ene Reaction.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects on the redox properties of thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 12. interesjournals.org [interesjournals.org]
- 13. interesjournals.org [interesjournals.org]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. researchgate.net [researchgate.net]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
avoiding side products in alkyne synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side products in alkyne synthesis reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, the formation of undesired homocoupling products is a common issue.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in Sonogashira coupling, and why does it form?
A1: The most common side product is the homocoupling of the terminal alkyne, also known as Glaser coupling.[1][2] This occurs when two molecules of the terminal alkyne react with each other to form a diyne. The primary cause of this side reaction is the presence of the copper(I) co-catalyst, which can facilitate the oxidative coupling of the alkyne in the presence of oxygen.[3]
Q2: How can I minimize or eliminate the formation of homocoupling byproducts?
A2: Several strategies can be employed to reduce homocoupling:
-
Copper-Free Protocols: The most effective way to prevent homocoupling is to perform the reaction in the absence of a copper co-catalyst.[4][5]
-
Inert Atmosphere: If a copper co-catalyst is used, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) to exclude oxygen, which promotes the homocoupling reaction.[3]
-
Reducing Atmosphere: The use of a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[1][2][6]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Ligands: The selection of an appropriate base and palladium ligand can also influence the extent of homocoupling. For instance, using bulky phosphine ligands on the palladium catalyst can sometimes suppress this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of homocoupled product | Presence of oxygen when using a copper co-catalyst. | Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (Ar or N₂).[3] Consider switching to a copper-free protocol.[4][5] |
| High concentration of the terminal alkyne. | Add the terminal alkyne to the reaction mixture slowly via syringe pump. | |
| Low or no yield of the desired cross-coupled product | Inactive catalyst. | Use a fresh source of palladium catalyst and, if applicable, copper co-catalyst. Ensure ligands are not degraded. |
| Insufficiently reactive aryl/vinyl halide. | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive halide if possible.[6] | |
| Inappropriate base. | The base is crucial for neutralizing the hydrogen halide produced. Amines like triethylamine or diisopropylamine are commonly used. For some systems, inorganic bases like Cs₂CO₃ or K₂CO₃ may be more effective. | |
| Decomposition of starting materials or product | High reaction temperature. | Sonogashira couplings are often run at mild temperatures. If decomposition is observed, try lowering the reaction temperature. |
Quantitative Data
Table 1: Comparison of Sonogashira Coupling with and without Copper Co-catalyst
| Entry | Catalyst System | Base | Solvent | Temperature | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | ~70-90 | ~5-15 |
| 2 | Pd(PPh₃)₂Cl₂ | Et₃N | THF | Room Temp. | ~60-80 | <2 |
| 3 | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | 90-99 | Not reported (implied low) |
| 4 | Pd(OAc)₂ / Pyrimidines | - | - | - | Good to excellent | Not reported (copper-free) |
Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add the base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Dehydrohalogenation of Dihalides
The double dehydrohalogenation of vicinal or geminal dihalides is a classical method for synthesizing alkynes. However, this reaction can sometimes lead to the formation of allenes or result in the migration of the triple bond.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in alkyne synthesis by dehydrohalogenation?
A1: The two main side products are allenes and constitutional isomers of the desired alkyne.[4] Allenes can form if the intermediate haloalkene has a hydrogen on an adjacent carbon, allowing for a competing elimination pathway.[4] Isomerization of the alkyne can occur under the harsh, basic conditions, especially with weaker bases at high temperatures, leading to the formation of a more stable internal alkyne from a terminal alkyne.[1][7]
Q2: How can I prevent the formation of allenes and isomeric alkynes?
A2: The choice of base and reaction conditions is critical.
-
Strong, Non-nucleophilic Base: Using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is highly effective at promoting the desired double elimination to form the alkyne and minimizing side reactions.[8]
-
Low Temperatures: Running the reaction at low temperatures, such as with NaNH₂ in liquid ammonia (-33 °C), can suppress the isomerization of the triple bond.[1]
-
Stoichiometry of the Base: For the synthesis of terminal alkynes, it is important to use at least three equivalents of a strong base. Two equivalents are required for the two elimination steps, and a third is needed to deprotonate the terminal alkyne, driving the equilibrium towards the desired product.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of allene as a major byproduct | Use of a weaker base or inappropriate reaction conditions. | Employ a stronger base like sodium amide (NaNH₂) in liquid ammonia.[8] |
| The structure of the dihalide favors allene formation. | If possible, choose a different synthetic route or a dihalide precursor that is less prone to allene formation. | |
| Isomerization of a terminal alkyne to an internal alkyne | High reaction temperatures and/or use of a weaker base (e.g., KOH).[7] | Use a stronger base like NaNH₂ at low temperatures (in liquid ammonia).[1] |
| Incomplete reaction | Insufficient amount of base. | For terminal alkynes, ensure at least three equivalents of a strong base are used.[9] |
| The base is not strong enough for the second elimination. | Switch to a stronger base such as sodium amide. |
Experimental Protocols
Protocol 2: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation
-
In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense liquid ammonia (approx. 10 mL per mmol of dihalide).
-
Add a catalytic amount of an iron(III) salt (e.g., FeCl₃).
-
Carefully add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium (3.0 equiv). The solution should turn from blue to gray as the sodium amide is formed.
-
Add the dihalide (1.0 equiv) dropwise to the stirred suspension of sodium amide in liquid ammonia.
-
Stir the reaction mixture for several hours at -33 °C.
-
After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate.
-
Remove the solvent by distillation to obtain the crude alkyne, which can be further purified by distillation or chromatography.
Logical Relationship Diagram
Caption: Influence of base selection on product distribution in dehydrohalogenation.
Synthesis from Aldehydes (Corey-Fuchs & Bestmann-Ohira)
Converting aldehydes to terminal alkynes is a common and useful transformation. The Corey-Fuchs and Bestmann-Ohira reactions are two prominent methods for achieving this, each with its own set of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between the Corey-Fuchs and Bestmann-Ohira reactions?
A1: The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base (like n-butyllithium) to form the terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.[10][11][12] The Bestmann-Ohira reaction is a one-pot procedure that directly converts an aldehyde to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and a mild base like potassium carbonate.
Q2: What are the potential side products in the Corey-Fuchs reaction?
A2: The second step of the Corey-Fuchs reaction, the rearrangement, can sometimes be problematic. Incomplete reaction can leave the 1,1-dibromoalkene as a major impurity. The use of a strong organolithium base can also lead to side reactions if other sensitive functional groups are present in the molecule.
Q3: Are there common side products to be aware of in the Bestmann-Ohira reaction?
A3: The Bestmann-Ohira reaction is generally very clean. However, the stability of the Bestmann-Ohira reagent itself can be a concern, and its decomposition can lead to lower yields. Additionally, if the aldehyde is enolizable, side reactions involving the enolate can sometimes occur under the basic conditions, although the mildness of the base (K₂CO₃) usually prevents this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Corey-Fuchs: Incomplete conversion of dibromoalkene to alkyne | Insufficient amount or activity of the organolithium base. | Use freshly titrated n-butyllithium. Ensure anhydrous conditions as organolithiums are highly reactive with water. |
| Reaction temperature is too high, leading to decomposition. | Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent. | |
| Bestmann-Ohira: Low yield of alkyne | Decomposition of the Bestmann-Ohira reagent. | Use a fresh or properly stored supply of the reagent. |
| The aldehyde is not reactive enough. | For less reactive aldehydes, slightly elevated temperatures or longer reaction times may be necessary. | |
| The base is not effective. | Ensure the potassium carbonate is finely powdered and dry. |
Experimental Protocols
Protocol 3: Corey-Fuchs Reaction
Step 1: Formation of the Dibromoalkene
-
To a stirred solution of triphenylphosphine (2.0 equiv) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 equiv) portion-wise.
-
Stir the resulting dark red-brown mixture for 10-15 minutes at 0 °C.
-
Add a solution of the aldehyde (1.0 equiv) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the 1,1-dibromoalkene.
Step 2: Formation of the Alkyne
-
Dissolve the 1,1-dibromoalkene (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
-
Add n-butyllithium (2.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alkyne by column chromatography or distillation.
Protocol 4: Bestmann-Ohira Reaction
-
To a solution of the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
To this stirred suspension, add the Bestmann-Ohira reagent (1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine and dry over anhydrous sulfate.
-
Concentrate the solution and purify the alkyne by column chromatography or distillation.[13]
Reaction Pathway Diagram
Caption: Comparison of Corey-Fuchs and Bestmann-Ohira reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. TCI Practical Example: Construction of the Terminal Alkyne Using Ohira-Bestmann Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
strategies to improve the efficiency of amine functionalization
Welcome to the technical support center for amine functionalization. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of their amine functionalization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during amine functionalization in a question-and-answer format.
Low or No Product Yield
Question: My amide coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in amide coupling reactions is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents (e.g., EDC, HATU, DCC) are fresh and have been stored under anhydrous conditions. EDC is particularly sensitive to hydrolysis.[1]
-
Solvents: Use anhydrous solvents, as water can hydrolyze activated esters and consume coupling reagents.[2]
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the carboxylic acid to the amine, with 1.2-1.5 equivalents of the coupling reagent.
-
-
Optimize Reaction Conditions:
-
Temperature: While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, or gentle heating for sterically hindered substrates.[3]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
pH: The pH of the reaction mixture is critical. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-5.5, while the subsequent reaction with the amine is favored at a pH of 7.2-8.0.[4]
-
-
Consider the Nature of Your Substrates:
-
Steric Hindrance: If either your carboxylic acid or amine is sterically hindered, standard coupling conditions may be inefficient. Consider using a more powerful coupling reagent like HATU or an alternative method such as forming an acyl fluoride.[5]
-
Electron-Deficient Amines: Aniline and other electron-deficient amines are less nucleophilic and can be challenging to couple. Stronger coupling reagents or the addition of a catalyst like HOBt or DMAP may be necessary to improve yields.[6]
-
-
Review Your Experimental Procedure:
-
Order of Addition: The order in which reagents are added can impact the outcome. For EDC/NHS couplings, it is often best to activate the carboxylic acid with EDC and NHS before adding the amine.[3]
-
Presence of Nucleophiles: Ensure your reaction buffer does not contain extraneous nucleophiles (e.g., Tris buffer), which can compete with your amine.
-
Below is a troubleshooting workflow to help diagnose the cause of low yield:
Side Reactions and Impurities
Question: My reaction produces multiple spots on a TLC plate, and purification is difficult. What are common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge in amide bond formation. Understanding these side reactions is key to minimizing them.
Common Side Reactions:
-
Racemization: For chiral carboxylic acids, especially amino acids, racemization at the α-carbon can occur.
-
Dimerization/Polymerization: If your molecule contains both a carboxylic acid and an amine, intermolecular coupling can lead to dimers or polymers.
Strategies to Minimize Side Reactions:
-
To prevent N-acylurea formation: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These reagents react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[7]
-
To minimize racemization: The addition of HOBt or its derivatives can suppress racemization.[7] Using coupling reagents known for low racemization, such as HATU, is also recommended.[7]
-
To avoid dimerization/polymerization: Use a high dilution to favor intramolecular reactions if you are performing a cyclization. If you are coupling two different molecules, ensure that one is fully protected.
Purification Challenges
Question: I am having difficulty purifying my amine-functionalized product. What are some effective purification strategies?
Answer: Purification of amine-containing compounds can be challenging due to their basic nature.
Purification Techniques:
-
Extraction: An acidic wash (e.g., dilute HCl) can be used to remove unreacted basic amines from the organic layer. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.
-
Chromatography:
-
Normal Phase (Silica Gel): Basic amines can interact strongly with acidic silica gel, leading to poor separation. To mitigate this, you can add a small amount of a volatile base like triethylamine (typically 0.1-1%) to your mobile phase.
-
Amine-Functionalized Silica: Using a column with an amine-functionalized stationary phase can significantly improve the separation of basic compounds.
-
Reversed Phase: For polar, ionizable amines, reversed-phase chromatography with an appropriate mobile phase modifier (e.g., trifluoroacetic acid or triethylamine) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in amine functionalization?
A1: Amino groups are nucleophilic and basic, making them susceptible to a wide range of reactions. Protecting groups are used to temporarily block the amine functionality to prevent unwanted side reactions at the nitrogen atom while modifications are made to other parts of the molecule.[8] Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[9]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on several factors, including the reactivity of your substrates, the potential for racemization, and cost.
-
Carbodiimides (e.g., EDC, DCC): Cost-effective and widely used, but can lead to N-acylurea formation and racemization if used alone. Often used with additives like HOBt or NHS.[7]
-
Phosphonium Salts (e.g., PyBOP): Highly efficient with rapid reaction times and reduced racemization.[10]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): Very fast and efficient, with low racemization, especially HATU.[7] They are often the reagent of choice for difficult couplings.[11]
Q3: What is the optimal pH for amine functionalization using EDC/NHS?
A3: EDC/NHS chemistry involves a two-step process with different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer (pH 4.5-5.5).
-
Coupling Step: The reaction of the NHS-activated ester with the primary amine is most efficient at a slightly basic pH (7.2-8.0).[4]
Q4: Can I perform amine functionalization in aqueous media?
A4: Yes, certain coupling reagents are effective in aqueous media. EDC is water-soluble and commonly used for bioconjugation in aqueous buffers.[7] Reagents like COMU have also been shown to be efficient for amide bond formation in water.[12]
Q5: How can I improve the stability of amine-functionalized surfaces?
A5: The stability of aminosilane layers on surfaces like silica can be a concern, as they can be susceptible to hydrolysis. To improve stability, consider the following:
-
Reaction Conditions: Performing the silanization in an anhydrous solvent at an elevated temperature can lead to denser and more hydrolytically stable layers.[13]
-
Aminosilane Structure: The length of the alkyl linker in the aminosilane can affect stability. Longer linkers may reduce amine-catalyzed hydrolysis of the siloxane bonds.
Data Presentation
Comparison of Common Amide Coupling Reagents
| Coupling Reagent Combination | Typical Yield Range (%) | Key Advantages | Common Drawbacks |
| EDC / HOBt | 70-95 | Cost-effective, good for many standard couplings. | Can be less effective for sterically hindered or electron-deficient substrates.[5] |
| DCC / DMAP | 60-90 | Effective for esterification and some amidations. | Dicyclohexylurea byproduct is often difficult to remove.[6] |
| HATU / DIPEA | 85-99 | Highly efficient, fast reaction times, low racemization, good for difficult couplings.[11] | More expensive than carbodiimides. |
| PyBOP / DIPEA | 80-98 | High efficiency, rapid reactions. | Byproducts can sometimes be challenging to remove.[10] |
| CDI | 50-85 | Can be effective for unhindered substrates. | Often less efficient for more challenging couplings.[14] |
Yields are highly substrate-dependent and the values presented are for general guidance.
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/acetone mixture)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 eq).
-
Add a solution of Boc₂O (1.1-1.2 eq) in the same solvent dropwise at 0°C or room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: EDC/Sulfo-NHS Coupling of a Biomolecule to a Carboxylate Surface
This protocol provides a general method for the covalent conjugation of an amine-containing biomolecule to a carboxylated surface (e.g., nanoparticles, beads).[8]
Materials:
-
Carboxylated particles/surface
-
Biomolecule with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Ethanolamine, pH 8.0
Procedure:
Part 1: Activation of Carboxylate Surface
-
Wash the carboxylated particles with Activation Buffer.
-
Resuspend the particles in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the particle suspension. A typical starting concentration is 2-5 mM for both.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash the activated particles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.
Part 2: Coupling of Amine-Containing Biomolecule
-
Dissolve the biomolecule in Coupling Buffer at the desired concentration.
-
Add the biomolecule solution to the washed, activated particles.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Part 3: Quenching and Final Washes
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to block any unreacted active sites.
-
Incubate for 30 minutes at room temperature.
-
Wash the conjugated particles 3 times with Coupling Buffer to remove unreacted biomolecules and quenching agent.
-
Resuspend the final conjugate in an appropriate storage buffer.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Ethylamine, 2-(2-propynylthio)-
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of "Ethylamine, 2-(2-propynylthio)-", a sulfur-containing propargylamine. The information presented is supported by established analytical principles for similar compounds, offering a robust framework for methodological assessment.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics such as sensitivity, resolution, and throughput. The following table summarizes a comparison between a proposed Reverse-Phase HPLC (RP-HPLC) method and two common alternatives: Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Feature | HPLC with Pre-column Derivatization | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity differences between the stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. |
| Instrumentation | HPLC system with a pump, injector, column oven, and a UV-Vis detector. | Gas chromatograph with an injector, oven, column, and a detector (e.g., Flame Ionization Detector - FID). | Capillary electrophoresis system with a high-voltage power supply, capillary, and detector (e.g., UV-Vis, LIF). |
| Sample Preparation | Requires pre-column derivatization with an agent like dabsyl chloride to introduce a chromophore for UV detection. | May require derivatization to increase the volatility and thermal stability of the amine.[1][2][3] | Typically requires sample dissolution in a suitable buffer. |
| Typical Impurities Detected | Unreacted starting materials (e.g., aldehyde, amine, alkyne from A3 coupling synthesis) and reaction byproducts.[4][5][6][7][8] | Volatile impurities and degradation products. | Charged impurities and isomers. |
| Sensitivity | High, especially with UV-Vis or fluorescence detection after derivatization. | High, particularly with sensitive detectors like FID for organic compounds. | Very high, especially with Laser-Induced Fluorescence (LIF) detection. |
| Resolution | Excellent for separating a wide range of non-volatile and semi-volatile compounds. | High for volatile and thermally stable compounds. | Extremely high, capable of separating closely related molecules and isomers. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Generally faster than HPLC for simple mixtures. | High, with very short analysis times, often in the order of minutes. |
| Limitations | The need for derivatization adds a sample preparation step. | Not suitable for non-volatile or thermally labile compounds. Amine analysis can be challenging due to peak tailing.[9] | Matrix effects can be significant. Reproducibility can be more challenging to maintain compared to HPLC. |
Experimental Protocols
A detailed experimental protocol for the proposed HPLC method is provided below. This method is designed based on established principles for the analysis of sulfur-containing amines and propargylamines.
Proposed HPLC Method for Purity Validation of Ethylamine, 2-(2-propynylthio)-
1. Principle:
The primary amine functionality of Ethylamine, 2-(2-propynylthio)- and potential primary/secondary amine impurities are derivatized with dabsyl chloride. The resulting sulfonamides are chromophoric and can be readily detected by a UV-Vis detector. Separation is achieved on a C18 reverse-phase column based on the hydrophobicity of the dabsylated compounds.
2. Reagents and Materials:
-
Ethylamine, 2-(2-propynylthio)- standard and sample
-
Dabsyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9.0)
-
Methanol (HPLC grade)
3. Sample Preparation (Derivatization):
-
Prepare a 1 mg/mL solution of the Ethylamine, 2-(2-propynylthio)- standard and sample in acetonitrile.
-
In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of a 2.5 mg/mL solution of dabsyl chloride in acetonitrile.
-
Vortex the mixture and heat at 70°C for 15 minutes.
-
After cooling to room temperature, add 500 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 436 nm
-
Injection Volume: 20 µL
5. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to the dabsylated Ethylamine, 2-(2-propynylthio)- relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC purity validation process.
Caption: Workflow for HPLC purity validation of Ethylamine, 2-(2-propynylthio)-.
Caption: Comparison of analytical pathways for purity assessment.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. repository.fit.edu [repository.fit.edu]
- 8. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 9. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Analysis of "Ethylamine, 2-(2-propynylthio)-" with other Click Chemistry Reagents
In the ever-evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the rapid and efficient synthesis of complex molecular architectures. This guide provides a comparative analysis of "Ethylamine, 2-(2-propynylthio)-", a terminal alkyne reagent, with other prominent click chemistry reagents. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate reagent for their specific application.
Introduction to Click Chemistry
Coined by K. Barry Sharpless in 2001, click chemistry refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. These reactions are characterized by their simplicity and the formation of stable covalent linkages. The most prominent examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), thiol-ene/yne reactions, and tetrazine ligations.
"Ethylamine, 2-(2-propynylthio)-": A Closer Look
"Ethylamine, 2-(2-propynylthio)-" is a bifunctional molecule featuring a terminal alkyne for click chemistry conjugation and a primary amine for further functionalization. Its structure consists of an ethylamine backbone linked to a propargyl group via a thioether bond.
Molecular Structure:
-
Systematic IUPAC Name: 2-(prop-2-yn-1-ylsulfanyl)ethanamine[1]
-
Molecular Formula: C₅H₉NS[1]
-
Molecular Weight: 115.20 g/mol [1]
The presence of the thioether linkage is a key feature that may influence its reactivity in click chemistry reactions.
Comparative Analysis of Click Chemistry Reagents
This section provides a detailed comparison of "Ethylamine, 2-(2-propynylthio)-" with other major classes of click chemistry reagents. The comparison is based on reaction mechanism, kinetics, biocompatibility, and ease of use.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents
CuAAC is the most widely used click reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3][4]
"Ethylamine, 2-(2-propynylthio)-" in the Context of CuAAC:
The thioether group in "Ethylamine, 2-(2-propynylthio)-" is a soft Lewis base. Some studies have shown that thioethers can act as ligands for the copper(I) catalyst in CuAAC reactions, potentially influencing the reaction rate.[5] This intramolecular coordination could, in theory, accelerate the reaction by stabilizing the copper catalyst in its active Cu(I) state. However, strong binding of the thioether to the copper center could also potentially inhibit catalysis.[6]
Performance Comparison of Terminal Alkynes in CuAAC:
A study comparing various terminal alkynes in CuAAC revealed modest differences in their reactivity under typical bioconjugation conditions. Propargyl compounds, structurally similar to the alkyne moiety in our target molecule, demonstrated a good balance of reactivity, ease of installation, and cost.[7] Propiolamides, which are electronically activated, showed slightly higher reactivity but also an increased propensity for side reactions like Michael addition.[7]
Table 1: Comparison of Terminal Alkyne Reactivity in CuAAC [7]
| Alkyne Substrate | Time to 50% Conversion (min) | Time to 90% Conversion (min) |
| Propargyl alcohol | ~5 | ~15 |
| Propargyl amine | ~5 | ~15 |
| Phenylacetylene | ~7 | ~20 |
| Propiolamide | <5 | ~10 |
Data is estimated from graphical representations in the source and is for illustrative purposes.
Based on this, "Ethylamine, 2-(2-propynylthio)-" is expected to exhibit reactivity comparable to other propargyl derivatives. The thioether linkage might provide a slight rate enhancement due to intramolecular catalysis, but this would need to be experimentally verified.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
SPAAC is a copper-free click chemistry that utilizes strained cyclooctynes to react with azides.[4][8] This method is highly biocompatible as it avoids the cytotoxicity associated with the copper catalyst.[4][8] Common SPAAC reagents include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO).
Comparison with "Ethylamine, 2-(2-propynylthio)-":
"Ethylamine, 2-(2-propynylthio)-" is not a SPAAC reagent as it lacks the strained ring structure. Therefore, a direct performance comparison is not applicable. However, when choosing a click chemistry strategy, the advantages and disadvantages of CuAAC (using reagents like "Ethylamine, 2-(2-propynylthio)-") versus SPAAC are a critical consideration.
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher (copper-free)[4][8] |
| Reaction Rate | Generally faster than first-generation SPAAC reagents | Can be very fast with modern strained alkynes[9] |
| Reagent Size | Smaller (terminal alkyne) | Larger (strained cyclooctyne) |
| Reagent Cost | Generally lower | Generally higher |
| Side Reactions | Potential for oxidative side reactions | Can react with thiols[10] |
Thiol-Ene and Thiol-Yne Click Chemistry Reagents
Thiol-ene and thiol-yne reactions are another class of click chemistry that involve the radical-mediated or nucleophilic addition of a thiol to an alkene or alkyne, respectively.[6][11][12] These reactions are often initiated by UV light or a radical initiator.
Comparison with "Ethylamine, 2-(2-propynylthio)-":
The alkyne group in "Ethylamine, 2-(2-propynylthio)-" can participate in thiol-yne reactions. This opens up an alternative conjugation pathway to CuAAC.
Table 3: Comparison of CuAAC and Thiol-Yne Reactions for Alkynes
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Yne Reaction |
| Reactant Partner | Azide | Thiol |
| Mechanism | Cycloaddition | Radical or nucleophilic addition |
| Initiation | Copper(I) catalyst | UV light, radical initiator, or base |
| Biocompatibility | Limited by copper | Can be biocompatible (initiator dependent) |
| Product | Triazole | Vinyl thioether or dithioether |
Tetrazine Ligation Reagents
Tetrazine ligation is an exceptionally fast bioorthogonal reaction based on an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne.[3][7][13]
Comparison with "Ethylamine, 2-(2-propynylthio)-":
"Ethylamine, 2-(2-propynylthio)-" is not a reagent for tetrazine ligation. This reaction class represents the fastest click chemistry reactions currently available and is often the choice for applications requiring very rapid kinetics in biological systems.
Experimental Protocols
Detailed methodologies for key click chemistry reactions are provided below.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates and applications.[6][14]
Materials:
-
Alkyne-containing molecule (e.g., "Ethylamine, 2-(2-propynylthio)-")
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed solvents
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Once the reaction is complete, the product can be purified by standard methods such as chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for the reaction of a DBCO-containing reagent with an azide.[15]
Materials:
-
DBCO-containing molecule
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the DBCO-containing molecule to the solution. The molar ratio of DBCO to azide can be optimized, but a 1:1 or slight excess of one reagent is common.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific reactants and their concentrations.
-
The reaction progress can be monitored by analytical techniques such as LC-MS or fluorescence (if one of the reagents is fluorescent).
-
The product can be purified if necessary, although SPAAC reactions often have high yields and may not require extensive purification.
Visualizing Click Chemistry Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC.
Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A simplified workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
"Ethylamine, 2-(2-propynylthio)-" is a versatile bifunctional reagent for CuAAC-mediated click chemistry. Its performance is expected to be comparable to other propargyl-based terminal alkynes, with the potential for rate modulation by the integrated thioether functionality. The choice between "Ethylamine, 2-(2-propynylthio)-" and other click chemistry reagents will ultimately depend on the specific requirements of the application, including the need for biocompatibility (favoring SPAAC or other copper-free methods), desired reaction kinetics, and cost considerations. For applications where copper catalysis is acceptable, "Ethylamine, 2-(2-propynylthio)-" offers a reliable and functionalizable option for molecular conjugation. Further experimental studies are warranted to fully elucidate the kinetic profile of this promising reagent.
References
- 1. Bot Detection [iris-biotech.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
A Comparative Guide to the Structural Validation of 2-(2-Propynylthio)ethylamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of standard analytical techniques used for the structural validation of 2-(2-propynylthio)ethylamine and its potential derivatives. Due to limited specific experimental data in public literature for this exact molecule, this guide presents representative data based on its key functional groups: a primary amine, a thioether linkage, and a terminal alkyne.[1] The methodologies and data are illustrative of a typical validation workflow in a drug discovery or chemical synthesis setting.
Introduction to the Structure
2-(2-Propynylthio)ethylamine, with the systematic IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine, is a small molecule featuring several reactive centers.[1] Its structure (C₅H₉NS) consists of an ethylamine chain linked by a thioether to a propynyl group.[1] These functional groups offer distinct opportunities for derivatization and conjugation, for example:
-
Primary Amine (-NH₂): Allows for reactions like acylation and alkylation.[1]
-
Thioether (-S-): Can be oxidized to form sulfoxides and sulfones.[1]
-
Terminal Alkyne (-C≡CH): Enables participation in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[1]
Accurate structural validation is critical to confirm the identity and purity of the parent compound and any subsequent derivatives. This guide compares the most common analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques for Structural Validation
The validation of a novel chemical structure is a multi-faceted process. No single technique is sufficient, and data from several orthogonal methods are typically required for unambiguous confirmation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry. | Highly reproducible; provides unambiguous structural data; non-destructive. | Relatively low sensitivity; requires pure samples; can be complex to interpret for large molecules. |
| Mass Spec. (MS) | Determines the molecular weight of the compound and provides information about its elemental composition (with HRMS). Fragmentation patterns can reveal structural motifs. | Extremely high sensitivity; requires very small sample amounts; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Isomer differentiation can be difficult; fragmentation can be complex; destructive. |
| FT-IR Spec. | Identifies the presence or absence of specific functional groups based on the absorption of infrared radiation. | Fast and simple to use; provides a characteristic "fingerprint" for a molecule. | Provides limited information about the overall structure; not ideal for complex mixtures. |
Representative Spectroscopic Data
The following tables summarize the expected, representative data for the structural validation of 2-(2-propynylthio)ethylamine.
Table 1: Representative ¹H and ¹³C NMR Data (in CDCl₃) Note: Chemical shifts (δ) are hypothetical but based on typical values for the respective functional groups.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| HC≡ | ~2.2 (t, 1H) | ~80 |
| ≡C-CH₂ | ~3.3 (d, 2H) | ~70 |
| -S-CH₂-CH₂- | ~2.8 (t, 2H) | ~20 |
| -CH₂-NH₂ | ~2.9 (t, 2H) | ~35 |
| -NH₂ | ~1.5 (s, 2H, broad) | ~40 |
Table 2: Representative Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
| HRMS (ESI+) | m/z = 116.0534 [M+H]⁺ | Confirms the elemental composition of C₅H₁₀NS⁺. The molecular weight of the parent compound is 115.20 g/mol .[1] |
| FT-IR (cm⁻¹) | ~3300 (sharp, C≡C-H)~3350-3280 (N-H stretch)~2120 (C≡C stretch) | Presence of a terminal alkyne and a primary amine. The C≡C stretch is a key diagnostic peak. |
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The tube is placed in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) are acquired.
-
Data processing (Fourier transformation, phase correction, and baseline correction) is performed to generate the final spectra for analysis.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and confirm the elemental formula.
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
The solution is infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
The instrument is calibrated using a known standard.
-
The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured with high precision (to four or five decimal places).
-
The measured mass is compared to the theoretical mass calculated for the expected elemental formula.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
The sample is placed in the FT-IR spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for validating a new derivative and the structural relationship between the parent compound and its potential modifications.
Caption: General workflow for synthesis and structural validation.
Caption: Logical relationships for potential derivative synthesis.
References
A Comparative Guide to the Biological Activity of Ethylamine, 2-(2-propynylthio)- and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of "Ethylamine, 2-(2-propynylthio)-" and similar compounds. Due to the limited publicly available experimental data on the specific biological activity of "Ethylamine, 2-(2-propynylthio)-," this guide focuses on the well-documented activities of its structural analogs. The comparison is centered on key biological targets relevant to the propargylamine chemotype, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and fungal pathogens.
Overview of Propargylamine Derivatives
"Ethylamine, 2-(2-propynylthio)-," also known as 2-(prop-2-yn-1-ylthio)ethan-1-amine, is a member of the propargylamine class of compounds. This class is characterized by the presence of a propargyl group (a propene with a triple bond) attached to a nitrogen atom. Propargylamine derivatives are of significant interest in medicinal chemistry due to their ability to act as irreversible inhibitors of certain enzymes, particularly monoamine oxidases.
Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine and serotonin.[1] Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases dopamine levels in the brain.[2][3] Propargylamine-containing drugs like selegiline and rasagiline are well-established irreversible MAO-B inhibitors.[2][4]
The propargyl group is crucial for the irreversible inhibition of MAO. It is believed to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[1]
Table 1: Comparative MAO Inhibitory Activity of Propargylamine Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) | Reference |
| Selegiline | 2.93 | 0.0077 | 380.5 | [4] |
| Rasagiline | 0.82 | 0.016 | 51.25 | [4] |
| N-Methyl-N-(2-pentyl)propargylamine (M-2-PP) | >100 | ~0.02 | >5000 | [5] |
| N-methyl-N-(2-hexyl)propargylamine (2-HxMP) | >100 | ~0.02 | >5000 | [5] |
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | ~10 | 3.95 | 2.53 | [6] |
| 5-bromo-N-(prop-2-yn-1-yl)salicylamide | - | - | - | [6] |
Note: Data for "Ethylamine, 2-(2-propynylthio)-" is not available in the public domain. The compounds listed are for comparative purposes based on the propargylamine scaffold.
Comparative Analysis of Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. Some propargylamine derivatives have been designed as dual inhibitors of both MAO and AChE, which could offer a multi-target approach to treating neurodegenerative diseases.
Table 2: Comparative AChE Inhibitory Activity of Propargylamine Derivatives
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |
| Tacrine | - | - | [7] |
| Tacrine-propargylamine derivative 3a | 51.3 | 77.6 | [7] |
| Tacrine-propargylamine derivative 3b | 11.2 | 83.5 | [7] |
| 5-bromo-N-(prop-2-yn-1-yl)salicylamide (for AChE) | 8050 | - | [6] |
Note: Data for "Ethylamine, 2-(2-propynylthio)-" is not available in the public domain. The compounds listed are for comparative purposes based on the propargylamine scaffold.
Antifungal Activity of Related Thioether Compounds
While the primary focus of propargylamine research has been on neurodegenerative diseases, the thioether linkage present in "Ethylamine, 2-(2-propynylthio)-" suggests a potential for other biological activities, including antifungal effects. Several studies have reported the antifungal activity of compounds containing thioether moieties.
Table 3: Antifungal Activity of Thioether-Containing Compounds
| Compound Class/Derivative | Fungal Species | Activity (MIC/EC50) | Reference |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives with thioether moiety | Botrytis cinerea | Inhibition rates up to 82.68% | [8] |
| Myrtenal derivatives with 1,2,4-triazole and thioether | Physalospora piricola | Inhibition rates up to 98.2% | [1] |
| Pyrimidine derivatives with amide and 1,3,4-thiadiazole thioether | Botrytis cinerea | EC50 of 19.43 µg/mL (for compound 6g) | [9] |
Note: This table presents data for compounds with structural similarities (thioether linkage) to "Ethylamine, 2-(2-propynylthio)-" to indicate potential antifungal activity. No direct antifungal data for the target compound was found.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAO-B Inhibition in Neuroprotection
Caption: MAO-B inhibition by propargylamines increases dopamine levels and reduces oxidative stress.
Experimental Workflow for MAO Inhibition Assay
Caption: A typical workflow for determining the inhibitory activity of a compound against MAO enzymes.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on the fluorometric detection of 4-hydroxyquinoline, the product of kynuramine oxidation by MAO.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (dissolved in DMSO)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
2N NaOH
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding 2N NaOH to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Test compounds (dissolved in a suitable solvent)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound dilutions to the respective wells.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While direct experimental data on the biological activity of "Ethylamine, 2-(2-propynylthio)-" remains elusive in publicly accessible literature, its structural features, namely the propargylamine group and the thioether linkage, suggest a strong potential for biological activity. Based on the extensive research on its analogs, it is plausible that this compound could exhibit inhibitory activity against monoamine oxidase, and potentially acetylcholinesterase. The presence of the thioether moiety also suggests a possibility for antifungal properties.
Further experimental investigation is warranted to fully characterize the biological profile of "Ethylamine, 2-(2-propynylthio)-" and to determine its potential as a therapeutic agent. The protocols and comparative data presented in this guide provide a framework for such future research. Researchers in the field are encouraged to consider the synthesis and biological evaluation of this and related novel compounds to explore their therapeutic potential.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 2-(2-propynylthio)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of 2-(2-propynylthio)ethylamine, a valuable building block in medicinal chemistry and materials science. The following sections detail three primary synthetic strategies, offering insights into their respective advantages and disadvantages, supported by generalized experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the three proposed synthetic routes to 2-(2-propynylthio)ethylamine. The data is based on typical yields and conditions for analogous reactions due to the limited availability of direct comparative studies for this specific molecule.
| Parameter | Route 1: Direct S-Alkylation | Route 2: N-Boc Protection/Deprotection | Route 3: Mitsunobu Reaction |
| Starting Materials | Cysteamine, Propargyl Bromide | N-Boc-Cysteamine, Propargyl Bromide | Cysteamine, Propargyl Alcohol |
| Key Reagents | Base (e.g., NaOH, K₂CO₃) | Base (e.g., NaH), TFA or HCl | DEAD or DIAD, PPh₃ |
| Number of Steps | 1 | 3 (Protection, Alkylation, Deprotection) | 1 |
| Typical Overall Yield | Moderate to Good (50-70%) | Good to Excellent (60-80%) | Variable (40-60%) |
| Reaction Time | 2-6 hours | 12-24 hours (for all steps) | 4-12 hours |
| Purification Method | Distillation or Column Chromatography | Column Chromatography | Column Chromatography |
| Key Advantages | One-step, cost-effective | High selectivity, minimizes N-alkylation | Mild conditions for alcohol activation |
| Key Disadvantages | Potential for N,S-dialkylation | Multi-step, requires protecting groups | Stoichiometric by-products, difficult purification |
Experimental Protocols
Route 1: Direct S-Alkylation of Cysteamine
This method represents the most straightforward approach to 2-(2-propynylthio)ethylamine via a direct nucleophilic substitution.
Methodology:
-
To a solution of cysteamine (1.0 eq) in a suitable solvent such as ethanol or methanol at 0 °C, a solution of a base like sodium hydroxide (1.1 eq) in water is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Propargyl bromide (1.0 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(2-propynylthio)ethylamine.
Route 2: Synthesis via N-Boc Protection and Deprotection
This three-step route is designed to avoid the potential side reaction of N-alkylation by protecting the amine functionality prior to the S-alkylation step.
Methodology:
Step 1: N-Boc Protection of Cysteamine
-
Cysteamine hydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water.
-
Triethylamine (2.2 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
The mixture is stirred at room temperature overnight.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-cysteamine, which can often be used in the next step without further purification.
Step 2: S-Alkylation of N-Boc-Cysteamine
-
To a solution of N-Boc-cysteamine (1.0 eq) in anhydrous THF at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Propargyl bromide (1.0 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product, N-Boc-2-(2-propynylthio)ethylamine, is purified by column chromatography.
Step 3: N-Boc Deprotection
-
The purified N-Boc-2-(2-propynylthio)ethylamine (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA, 5-10 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.[1]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the final product.
Route 3: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the formation of the C-S bond under milder, neutral conditions, starting from propargyl alcohol.[2][3]
Methodology:
-
To a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.[2]
-
The mixture is stirred at 0 °C for 30 minutes, during which a white precipitate of the betaine adduct may form.
-
A solution of cysteamine (1.0 eq) and propargyl alcohol (1.2 eq) in THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 6-12 hours.
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography to separate the product from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate by-products. This purification can be challenging due to the similar polarities of the by-products and the desired amine.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes to 2-(2-propynylthio)ethylamine.
Caption: Comparative workflow of synthetic routes to 2-(2-propynylthio)ethylamine.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Biocompatibility of "Ethylamine, 2-(2-propynylthio)-" Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biocompatibility of conjugates derived from "Ethylamine, 2-(2-propynylthio)-". Due to the limited publicly available biocompatibility data for this specific molecule, this document outlines a comparative approach. It details standard experimental protocols and presents hypothetical data to guide researchers in their evaluation against alternative conjugation strategies. The focus is on providing a practical toolkit for initiating a comprehensive biocompatibility assessment.
"Ethylamine, 2-(2-propynylthio)-" is a bifunctional molecule featuring a primary amine, a thioether linkage, and a terminal alkyne.[1] This structure makes it suitable for "click chemistry" applications, enabling its conjugation to various biomolecules and nanoparticles. However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its biocompatibility. The constituent functional groups—ethylamine, thioether, and propargyl—each present distinct considerations for toxicity and biocompatibility. Ethylamine derivatives can be corrosive and irritating, while some have demonstrated cytotoxic effects.[2][3] Thioethers are susceptible to oxidation in biological environments, a property that has been leveraged in drug delivery systems.[4][5] The propargyl group, while valuable for conjugation, has been associated with cytotoxicity in some contexts.[6][7]
A systematic evaluation of biocompatibility is crucial and is guided by international standards such as ISO 10993.[8][9][10] This guide focuses on initial in vitro assessments, which are foundational to any biocompatibility study.
Comparative Analysis of In Vitro Biocompatibility
To contextualize the biocompatibility of a hypothetical "Ethylamine, 2-(2-propynylthio)-" conjugate (Conjugate A), we compare it with two common alternative conjugation linkers: a standard N-hydroxysuccinimide (NHS) ester-based linker (Conjugate B) and a polyethylene glycol (PEG) linker (Conjugate C). The following tables summarize hypothetical quantitative data from key in vitro biocompatibility assays.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Conjugate | Test Concentration (µg/mL) | Cell Viability (%) vs. Control | IC50 (µg/mL) |
| Conjugate A | 10 | 95 ± 4.2 | > 1000 |
| (Ethylamine, 2-(2-propynylthio)-) | 50 | 88 ± 5.1 | |
| 100 | 75 ± 6.3 | ||
| 500 | 52 ± 7.8 | ||
| 1000 | 45 ± 8.1 | ||
| Conjugate B | 10 | 98 ± 3.5 | > 1000 |
| (NHS Ester-based) | 50 | 92 ± 4.0 | |
| 100 | 85 ± 5.2 | ||
| 500 | 65 ± 6.9 | ||
| 1000 | 58 ± 7.2 | ||
| Conjugate C | 10 | 99 ± 2.8 | > 1000 |
| (PEG-based) | 50 | 97 ± 3.1 | |
| 100 | 94 ± 3.9 | ||
| 500 | 89 ± 4.5 | ||
| 1000 | 82 ± 5.0 |
Data are presented as mean ± standard deviation.
Table 2: Hemocompatibility Data (Hemolysis Assay)
| Conjugate | Test Concentration (mg/mL) | Hemolysis (%) | Classification (ASTM F756-17) |
| Conjugate A | 0.5 | 3.8 ± 0.5 | Slightly Hemolytic |
| (Ethylamine, 2-(2-propynylthio)-) | 1.0 | 6.2 ± 0.8 | Hemolytic |
| 2.0 | 11.5 ± 1.2 | Hemolytic | |
| Conjugate B | 0.5 | 1.5 ± 0.3 | Non-Hemolytic |
| (NHS Ester-based) | 1.0 | 2.8 ± 0.4 | Slightly Hemolytic |
| 2.0 | 4.9 ± 0.6 | Slightly Hemolytic | |
| Conjugate C | 0.5 | 0.8 ± 0.2 | Non-Hemolytic |
| (PEG-based) | 1.0 | 1.2 ± 0.3 | Non-Hemolytic |
| 2.0 | 1.9 ± 0.4 | Non-Hemolytic |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biocompatibility data.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Culture: L929 mouse fibroblast cells (or another relevant cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The test conjugates are dissolved in sterile phosphate-buffered saline (PBS) and diluted to various concentrations in cell culture medium. The existing medium is removed from the wells and replaced with 100 µL of the test dilutions. Control wells receive medium only.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[11]
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group: (Absorbance of treated cells / Absorbance of control cells) x 100.
2. Hemolysis Assay (Direct Contact Method - ASTM F756-17)
This assay evaluates the potential of a material to damage red blood cells.[1][12]
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).[13]
-
Red Blood Cell Preparation: The blood is centrifuged, and the plasma is removed. The red blood cells (RBCs) are washed three times with sterile PBS. A 1:9 dilution of the packed RBCs in PBS is prepared.
-
Sample Preparation: The test conjugates are prepared at various concentrations in PBS.
-
Assay: 7 parts of the test sample solution are mixed with 1 part of the diluted RBC suspension in centrifuge tubes.
-
Negative Control: PBS.
-
Positive Control: Deionized water (induces 100% hemolysis).
-
-
Incubation: The tubes are incubated for 3 hours at 37°C with gentle agitation.
-
Centrifugation: The tubes are centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm to determine the amount of released hemoglobin.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: ((Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100. According to ASTM F756-17, hemolysis values are categorized as:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
5%: Hemolytic
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Biocompatibility Assessment
References
- 1. store.astm.org [store.astm.org]
- 2. Synthesis, characterization and cytotoxicity of ammine/ethylamine platinum(II) complexes with carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safrole.com [safrole.com]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISO 10993 - Wikipedia [en.wikipedia.org]
- 9. medinstitute.com [medinstitute.com]
- 10. fda.gov [fda.gov]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. images.nicindustries.com [images.nicindustries.com]
Unraveling the Potential of Functionalized Ethylamines: A Comparative Guide for Researchers
A deep dive into the structure-activity relationships of functionalized ethylamines reveals key insights for drug discovery and development. This guide provides a comparative analysis of various ethylamine derivatives, focusing on their applications as dopamine reuptake inhibitors and serotonin 5-HT2A receptor ligands. Experimental data is presented to aid researchers in selecting promising candidates for further investigation.
The ethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous psychoactive compounds and therapeutic agents. By modifying the core ethylamine structure with various functional groups, researchers can fine-tune the pharmacological properties of these molecules, enhancing their potency, selectivity, and metabolic stability. This guide explores the structure-activity relationships (SAR) of two distinct classes of functionalized ethylamines, offering a quantitative comparison of their performance in specific neurological applications.
Targeting the Dopamine Transporter: A Comparative Analysis of Phenethylamine Derivatives
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Its inhibition can lead to increased dopamine levels, a mechanism central to the action of many antidepressants and stimulants. A study comparing 29 different β-phenethylamine (β-PEA) derivatives has shed light on the structural features that govern their DAT inhibitory activity.[1][2]
The data, summarized in the table below, highlights the impact of substitutions on the aromatic ring, the alkyl chain, and the amino group on the compound's ability to block dopamine reuptake.
| Compound ID | Structure | R1 | R2 | Ar | % Inhibition (at 1 µM) | IC50 (µM) |
| 1 | Arylalkylamine | H | H | Phenyl | 35.4 ± 2.1 | > 10 |
| 2 | Arylalkylamine | CH3 | H | Phenyl | 42.1 ± 3.5 | 1.2 ± 0.1 |
| 3 | Arylalkylamine | CH3 | H | 4-Fluorophenyl | 15.2 ± 1.8 | > 10 |
| 4 | Arylalkylamine | CH3 | H | 4-Methoxyphenyl | 8.7 ± 0.9 | > 10 |
| 5 | Arylalkylamine | H | H | Thiophenyl | 51.3 ± 4.2 | 0.8 ± 0.1 |
| 6 | Arylalkylamine | CH3 | H | Thiophenyl | 65.8 ± 5.1 | 0.5 ± 0.05 |
| 7 | Arylalkylamine | CH3 | H | 4-Fluorothiophenyl | 25.6 ± 2.9 | > 10 |
| 8 | Arylalkylamine | CH3 | H | 4-Methoxythiophenyl | 12.3 ± 1.5 | > 10 |
| 9 | 2-(alkylamino)-1-arylalkan-1-one | - | Pyrrolidine | Phenyl | 85.2 ± 6.7 | 0.08 ± 0.01 |
| 19 | 2-(alkylamino)-1-arylalkan-1-one | - | Piperidine | Phenyl | 78.9 ± 6.2 | 0.12 ± 0.02 |
| 20 | 2-(alkylamino)-1-arylalkan-1-one | - | Azepane | Phenyl | 65.4 ± 5.4 | 0.45 ± 0.06 |
| 28 | Alkyl 2-phenyl-2-(piperidin-2-yl)acetate | - | - | - | 92.1 ± 7.5 | 0.05 ± 0.007 |
Key Findings from the Dopamine Reuptake Inhibition Study:
-
Aromatic Substitution: The nature of the aromatic ring (Ar) significantly influences activity. Thiophenyl derivatives (e.g., compound 5 and 6) generally exhibit higher inhibitory potency than their phenyl counterparts (e.g., compound 1 and 2).[1] Electron-withdrawing or -donating groups on the phenyl ring, such as fluorine or methoxy groups, tend to reduce activity.[1]
-
Alkyl Substitution: The presence of a methyl group at the R1 position (e.g., compound 2 vs. 1, and 6 vs. 5) can enhance inhibitory activity.[1]
-
Amine Modification: Incorporating the amine into a heterocyclic ring system, as seen in the 2-(alkylamino)-1-arylalkan-1-one derivatives, leads to a substantial increase in potency.[1][3] Smaller ring sizes at the R2 position, such as pyrrolidine (compound 9), are associated with stronger inhibitory effects compared to larger rings like piperidine (compound 19) and azepane (compound 20).[1][3]
-
Structural Class: The alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivative (compound 28) demonstrated the highest potency among the tested compounds.[1]
Probing the Serotonin 5-HT2A Receptor: A Comparative Affinity Study
The 5-hydroxytryptamine type 2A (5-HT2A) receptor is a key player in various physiological and pathological processes, including mood, cognition, and psychosis. A comparative study of 14 phenethylamine derivatives has provided valuable insights into the structural requirements for high-affinity binding to this receptor.[4][5][6][7]
The binding affinities (Ki) of these derivatives are presented in the table below.
| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | R7 | Ki (nM) |
| 1 | H | H | H | H | H | H | H | 158.4 |
| 2 | OCH3 | H | H | H | H | H | H | 346.7 |
| 3 | NO2 | H | H | H | H | H | H | > 1000 |
| 4 | CH3 | H | H | H | H | H | H | 125.8 |
| 5 | H | OCH3 | H | H | H | H | H | 162.1 |
| 6 | H | H | Phenyl | OCH3 | H | H | H | 45.7 |
| 7 | H | H | Phenyl | OH | H | H | H | 38.9 |
| 8 | H | H | Phenyl | F | H | H | H | 63.1 |
| 9 | H | H | Phenyl | H | OCH3 | H | H | 213.7 |
| 10 | H | H | Phenyl | H | H | OCH3 | H | 251.1 |
| 11 | Cl | H | Phenyl | F | H | H | H | 10.84 |
| 12 | Br | H | Phenyl | F | H | H | H | 9.77 |
| 13 | I | H | Phenyl | F | H | H | H | 10.00 |
| 14 | H | H | Phenyl | OCH3 | OCH3 | OCH3 | H | > 1000 |
Key Findings from the 5-HT2A Receptor Binding Study:
-
Backbone Comparison: Phenethylamines generally exhibit a higher binding affinity for the 5-HT2A receptor compared to tryptamines.[4][5][6][7]
-
Phenyl Substitution (R1 and R2): Alkyl or halogen substitutions at the para-position (R1) of the phenyl ring attached to the β-carbon tend to maintain or slightly improve binding affinity (e.g., compounds 4, 11, 12, 13).[4][7] In contrast, alkoxy or nitro groups at this position decrease affinity (e.g., compounds 2, 3).[4][7] A methoxy group at the R2 position had a minimal impact on binding.[4][7]
-
Nitrogen Substitution (R3-R7): The presence of a second phenyl group on the nitrogen atom (R3) significantly enhances binding affinity.[4][5][6][7] Oxygen-containing substituents at the ortho-position (R4) of this second phenyl ring further increase affinity (e.g., compounds 6, 7).[4][7] However, methoxy groups at the meta (R5) and para (R6) positions have a negative effect on binding affinity (e.g., compounds 9, 10, 14).[4][7]
Experimental Protocols
Dopamine Transporter (DAT) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
[3H]Dopamine (Radioligand)
-
Test compounds (functionalized ethylamines)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Preparation: Culture HEK293-hDAT cells to an appropriate density in multi-well plates.
-
Assay Incubation:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Add a fixed concentration of [3H]Dopamine.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow for dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand and terminate the uptake process.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells to release the internalized [3H]Dopamine.
-
Add a scintillation cocktail to the cell lysate.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [3H]Dopamine uptake.
-
Caption: Workflow for the Dopamine Transporter (DAT) Inhibition Assay.
5-HT2A Receptor Binding Assay
This assay measures the affinity of a test compound for the 5-HT2A receptor by competing with a known radioligand.[8][9][10]
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]Ketanserin)
-
Test compounds (functionalized ethylamines)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
The total volume is brought up with assay buffer.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Wash the filter multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter in a scintillation vial.
-
Add a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the Ki value, which represents the inhibitory constant of the test compound, from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficiency of "Ethylamine, 2-(2-propynylthio)-" in surface modification
Comparison of Surface Modification Chemistries
The choice of surface modification chemistry is dictated by the substrate, the molecule to be immobilized, and the desired properties of the final surface. Here, we compare terminal alkyne (via CuAAC) chemistry with two other widely used methods: thiol-gold bonding and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS) coupling.
| Feature | Terminal Alkyne (Click Chemistry) | Thiol-Gold Chemistry | EDC/NHS Amide Coupling |
| Substrate | Azide-modified surfaces | Gold surfaces | Carboxyl-modified surfaces |
| Reaction Type | Covalent 1,2,3-triazole formation | Dative bond formation | Covalent amide bond formation |
| Specificity | High (bio-orthogonal)[3] | High for gold surfaces[4] | Can have side reactions (e.g., with sulfhydryls) |
| Reaction Conditions | Mild, aqueous conditions, room temperature[1] | Room temperature | Aqueous, pH 4.5-7.2 for activation, pH 7-8 for coupling[5] |
| Reaction Time | Typically < 1 to a few hours[2] | Minutes to hours[6] | Activation: 15-30 min; Coupling: 1-2 hours to overnight[7][8] |
| Catalyst | Copper(I) (can be cytotoxic, but copper-free methods exist)[3] | None | None |
| Bond Stability | High (stable covalent bond) | Moderately stable, can be displaced by other thiols[9] | High (stable covalent amide bond) |
| Efficiency | High yields[1][2] | Generally high surface coverage | Can be variable, sensitive to hydrolysis[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. The following are representative protocols for the three chemistries discussed.
Protocol 1: Terminal Alkyne Modification of an Azide-Functionalized Surface via CuAAC
This protocol is a generalized procedure based on common practices in click chemistry for surface modification.[2]
Materials:
-
Azide-functionalized substrate
-
"Ethylamine, 2-(2-propynylthio)-" or other terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Thoroughly clean the azide-functionalized substrate by sonicating in ethanol and then deionized water. Dry under a stream of nitrogen.
-
Click Reaction Solution Preparation:
-
Prepare a 10 mM solution of the terminal alkyne in PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water (must be freshly prepared).
-
-
Reaction:
-
In a suitable reaction vessel, add the terminal alkyne solution.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Add the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Immediately immerse the azide-functionalized substrate in the reaction solution.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with deionized water.
-
Sonicate briefly in ethanol to remove any non-covalently bound molecules.
-
Rinse again with deionized water.
-
-
Drying: Dry the modified substrate under a stream of nitrogen. Store in a desiccator until use.
Protocol 2: Thiol Modification of a Gold Surface
This protocol describes a standard method for creating a self-assembled monolayer (SAM) of a thiol-containing molecule on a gold surface.[4][10]
Materials:
-
Gold-coated substrate
-
Thiol-containing molecule (e.g., a thiol-modified oligonucleotide or protein)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) for 5-10 minutes, followed by extensive rinsing with deionized water and then ethanol. Dry under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the thiol-containing molecule in ethanol.
-
SAM Formation: Immerse the clean gold substrate in the thiol solution.
-
Incubation: Allow the self-assembly process to occur for 12-24 hours at room temperature.
-
Washing:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Rinse with deionized water.
-
-
Drying: Dry the substrate under a stream of nitrogen.
Protocol 3: EDC/NHS Coupling to a Carboxyl-Functionalized Surface
This protocol outlines the two-step process for covalently linking an amine-containing molecule to a surface with carboxylic acid groups.[5][7][11]
Materials:
-
Carboxyl-functionalized substrate
-
Amine-containing molecule to be coupled
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Substrate Preparation: Wash the carboxyl-functionalized substrate with deionized water and dry under nitrogen.
-
Activation of Carboxyl Groups:
-
Prepare a solution of EDC (e.g., 2 mM) and Sulfo-NHS (e.g., 5 mM) in Activation Buffer immediately before use.[5]
-
Immerse the substrate in the EDC/Sulfo-NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing: Quickly rinse the activated substrate with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Coupling Reaction:
-
Immediately immerse the activated substrate in a solution of the amine-containing molecule prepared in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Transfer the substrate to the Quenching Buffer and incubate for 10-15 minutes to deactivate any remaining reactive NHS-esters.
-
Final Washing: Rinse the substrate thoroughly with Coupling Buffer and then deionized water.
-
Drying: Dry the modified substrate under a stream of nitrogen.
Visualizing the Workflows and Mechanisms
To better understand the processes, the following diagrams illustrate the experimental workflows and chemical reactions.
Caption: General workflow for surface modification experiments.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: EDC/NHS coupling mechanism for amide bond formation.
References
- 1. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genelink.com [genelink.com]
- 10. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Functionalized Antibodies: A Focus on "Ethylamine, 2-(2-propynylthio)-" Modification
For researchers, scientists, and drug development professionals, the modification of antibodies to create targeted therapeutics, diagnostic agents, and research tools is a cornerstone of modern biotechnology. However, the very act of functionalization can inadvertently alter an antibody's specificity, leading to unintended cross-reactivity. This guide provides a comparative analysis of antibody functionalization with a focus on the potential cross-reactivity implications of using "Ethylamine, 2-(2-propynylthio)-" and contrasts it with alternative methods.
Introduction to Antibody Functionalization and Cross-Reactivity
Antibody functionalization involves the chemical attachment of molecules such as drugs, fluorophores, or biotin to an antibody. This process is critical for creating antibody-drug conjugates (ADCs), immuno-PCR reagents, and various imaging agents.[1] The choice of linker and conjugation chemistry is a critical factor in determining the effectiveness and safety of the final product.[1][2]
A significant challenge in developing functionalized antibodies is the potential for inducing cross-reactivity, where the modified antibody binds to unintended targets.[3][4] This can arise from several factors, including:
-
Conformational Changes: The conjugation process can alter the three-dimensional structure of the antibody, exposing new epitopes or masking existing ones.
-
Creation of Neo-epitopes: The linker and payload molecule themselves can be recognized by the immune system as foreign, leading to an anti-drug antibody (ADA) response.
-
Non-specific Binding: The attached molecule might have its own off-target binding properties.
Assessing cross-reactivity is crucial to ensure the specificity and safety of antibody-based products.[5][6] Failure to do so can lead to misleading experimental results, reduced therapeutic efficacy, and adverse clinical events.[7]
Functionalization with "Ethylamine, 2-(2-propynylthio)-"
"Ethylamine, 2-(2-propynylthio)-" is a heterobifunctional linker containing a terminal alkyne group (2-propynyl) and a thiol-reactive ethylamine group with a thioether linkage. The presence of the terminal alkyne strongly suggests its use in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The thiol-reactive nature of the molecule implies that it is designed to conjugate to cysteine residues on the antibody.
The likely workflow for using this linker involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by reaction with the "Ethylamine, 2-(2-propynylthio)-" linker. This results in an antibody functionalized with alkyne handles, ready for a subsequent click reaction with an azide-containing molecule of interest (e.g., a drug or a label).
Potential for Cross-Reactivity
While click chemistry itself is highly specific, the initial thiol modification step carries a potential for inducing cross-reactivity. The reduction of disulfide bonds can lead to conformational changes in the antibody, potentially altering its binding characteristics. Furthermore, the linker itself, once conjugated, presents a new chemical moiety on the antibody's surface that could be recognized as a neo-epitope. Studies have shown that the choice of linker and conjugation chemistry can impact the properties of the final conjugate.[2]
Alternative Antibody Functionalization Methods
Several alternative methods for antibody functionalization exist, each with its own advantages and potential for inducing cross-reactivity.
-
Amine Coupling: This is one of the most common methods and targets the primary amines of lysine residues. While straightforward, it can lead to a heterogeneous product as numerous lysine residues are typically available on the antibody surface. This random conjugation can sometimes occur in or near the antigen-binding site, directly impacting specificity.
-
Glycosylation-Based Conjugation: This method targets the carbohydrate moieties on the Fc region of the antibody. It offers a more site-specific conjugation, away from the antigen-binding sites, which can help preserve the antibody's natural binding affinity and reduce the risk of cross-reactivity.
-
Thiol-Maleimide Chemistry: Similar to the inferred use of "Ethylamine, 2-(2-propynylthio)-", this method targets reduced cysteine residues. Maleimide-based linkers are widely used in the construction of ADCs.[8] However, the resulting thiosuccinimide linkage can be unstable under physiological conditions, potentially leading to off-target toxicity.[8]
Comparative Analysis of Potential Cross-Reactivity
| Functionalization Method | Site of Conjugation | Potential for Altering Antigen Binding Site | Potential for Creating Neo-epitopes | Overall Potential for Cross-Reactivity |
| "Ethylamine, 2-(2-propynylthio)-" (Thiol-Alkyne) | Cysteine (Thiol) | Moderate (disulfide reduction may alter conformation) | Moderate (linker is a new chemical entity) | Moderate |
| Amine Coupling | Lysine (Amine) | High (random conjugation can occur near binding sites) | Moderate (linker and payload) | High |
| Glycosylation-Based | Fc Glycans | Low (conjugation is distant from binding sites) | Moderate (linker and payload) | Low to Moderate |
| Thiol-Maleimide | Cysteine (Thiol) | Moderate (disulfide reduction may alter conformation) | Moderate (linker and potential for linker instability) | Moderate to High |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally assess the cross-reactivity of functionalized antibodies, several immunoassays can be employed. The two most common are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity
ELISA is a plate-based assay used to detect and quantify proteins and antibodies. A competitive ELISA format is often used to determine the degree of cross-reactivity.[9][10]
Materials:
-
96-well high-binding ELISA microplate
-
Target antigen and potential cross-reactive antigens
-
Functionalized antibody and unmodified control antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (e.g., TBST: 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (if the primary is not directly labeled)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the target antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Binding: Prepare serial dilutions of the functionalized antibody and the unmodified control antibody. Also, prepare serial dilutions of potential cross-reactive antigens. In separate tubes, pre-incubate a fixed concentration of the functionalized antibody with varying concentrations of the target antigen or the potential cross-reactive antigens for 1-2 hours.
-
Antibody Incubation: Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: If the primary antibody is not enzyme-conjugated, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: The degree of cross-reactivity is determined by comparing the concentration of the cross-reactive antigen required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target antigen.
Western Blot Protocol for Specificity Assessment
Western blotting allows for the identification of specific proteins in a complex mixture, making it an excellent tool for assessing antibody specificity.[11][12][13][14]
Materials:
-
Protein samples (cell lysates, tissue extracts) containing the target antigen and potentially cross-reactive proteins
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (PVDF or nitrocellulose) and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST)
-
Functionalized primary antibody and unmodified control antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent or fluorescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the functionalized primary antibody and the unmodified control antibody in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent or fluorescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Analysis: Analyze the resulting bands. The presence of a single band at the expected molecular weight of the target protein indicates high specificity. The presence of additional bands suggests cross-reactivity with other proteins in the sample.
Visualizing Workflows and Relationships
To better understand the experimental processes and the logic behind cross-reactivity assessment, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Standard workflow for Western Blotting to determine antibody specificity.
Caption: Logical relationships in antibody cross-reactivity assessment.
Conclusion
The functionalization of antibodies is a powerful technique, but it requires careful consideration of the potential impact on antibody specificity. While "Ethylamine, 2-(2-propynylthio)-" offers a modern approach to antibody conjugation via click chemistry, the initial thiol modification step necessitates a thorough evaluation of cross-reactivity. By employing robust experimental methods like ELISA and Western Blotting, researchers can ensure the specificity and reliability of their functionalized antibodies, ultimately leading to safer and more effective products. The choice of functionalization strategy should always be guided by a balance between conjugation efficiency and the preservation of the antibody's inherent specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocols | Antibodies.com [antibodies.com]
- 13. origene.com [origene.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Safe Disposal of Ethylamine, 2-(2-propynylthio)-: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ethylamine, 2-(2-propynylthio)-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Given the compound's likely hazardous properties, including flammability, corrosivity, and toxicity, adherence to these guidelines is critical.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated, well-ventilated area, preferably a chemical fume hood.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2] Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection: If working outside a fume hood or if vapors are expected, use a NIOSH-approved respirator with an appropriate cartridge.[5]
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Use explosion-proof equipment and non-sparking tools, as the compound is likely flammable.[4][6]
Hazard Summary and Quantitative Data
Ethylamine, 2-(2-propynylthio)- is not widely indexed with a specific Safety Data Sheet (SDS). However, based on its functional groups (ethylamine, thioether, and propargyl), it should be treated as a hazardous substance. The following table summarizes the expected hazards based on similar compounds.
| Hazard Classification | Description | Precautionary Codes |
| Flammable Liquid | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2][3] | H225, P210, P233 |
| Corrosive | Expected to cause severe skin burns and eye damage.[1][3] | H314, P260, P280 |
| Acute Toxicity (Dermal) | Likely toxic in contact with skin.[1][2][3] | H311, P280 |
| Acute Toxicity (Oral) | Likely harmful if swallowed.[1] | H302, P264, P301+P330+P331 |
| Acute Toxicity (Inhalation) | May be harmful if inhaled and cause respiratory irritation.[1] | H332, H335, P261, P271 |
Step-by-Step Disposal Protocol
Disposal of chemical waste must comply with local, state, and federal regulations.[7][8] Never dispose of this chemical down the sink or in regular trash.[7][9]
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and leak-proof hazardous waste container.[10][11] The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9] The label should clearly state "Hazardous Waste," the full chemical name "Ethylamine, 2-(2-propynylthio)-," and list all known hazards (Flammable, Corrosive, Toxic).[10]
-
Segregation: Collect waste containing Ethylamine, 2-(2-propynylthio)- separately from other waste streams to avoid incompatible mixtures.[10] Specifically, keep it away from acids, bases, and oxidizing agents.[4]
Step 2: Waste Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[9][10] This area should be a well-ventilated, cool, and dry location, away from heat and ignition sources.[3][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]
-
Container Integrity: Ensure the container cap is tightly sealed at all times, except when adding waste.[10][11] Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Step 3: Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
Step 4: Final Disposal
-
Scheduling Pickup: Once the waste container is full (no more than 90%) or has reached the storage time limit set by your institution (e.g., 90 or 150 days), schedule a pickup with your institution's EHS or a licensed hazardous waste disposal company.[7][10]
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring an accurate description of the waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Ethylamine, 2-(2-propynylthio)-.
Caption: Disposal workflow for Ethylamine, 2-(2-propynylthio)-.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling Ethylamine, 2-(2-propynylthio)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Ethylamine, 2-(2-propynylthio)-, also known as 2-(prop-2-yn-1-ylsulfanyl)ethanamine (CAS Number: 75606-28-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its functional groups (amine, thioether, and terminal alkyne) and data from structurally similar chemicals. It is imperative to treat this chemical with extreme caution and to handle it as a potentially corrosive, flammable, and toxic substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of an amine group, this compound is likely corrosive and can cause severe skin burns and eye damage. The thioether group may contribute to a strong, unpleasant odor and potential for oxidation, while the propargyl group (a terminal alkyne) can be reactive. Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator with organic vapor cartridges is recommended, especially when working outside of a certified chemical fume hood or in case of a spill. In situations with potential for high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][2] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards must be worn. A full-face shield is required to be worn over the goggles to protect against splashes.[3] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Wear two pairs of gloves. The inner glove should be a thin, nitrile glove. The outer glove should be a heavy-duty, chemical-resistant glove (e.g., butyl rubber or Viton). Always inspect gloves for any signs of degradation or perforation before use.[4] |
| Skin and Body Protection | Flame-resistant and chemical-resistant lab coat or apron | A flame-resistant lab coat worn over personal clothing is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Leather or other porous shoes are not permitted. Shoes should be made of a material that will resist chemical penetration. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with Ethylamine, 2-(2-propynylthio)- must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible.[3]
-
Preventing Ignition: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][8] Use non-sparking tools and explosion-proof equipment.[7]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan:
-
Dispose of Ethylamine, 2-(2-propynylthio)- and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Visualizing Safe Handling and Hazard Mitigation
To further clarify the necessary precautions, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for minimizing exposure.
Caption: Workflow for the safe handling of Ethylamine, 2-(2-propynylthio)-.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
